Product packaging for Enkephalin, dehydro-ala(3)-(Cat. No.:CAS No. 81851-82-3)

Enkephalin, dehydro-ala(3)-

Cat. No.: B15437039
CAS No.: 81851-82-3
M. Wt: 567.6 g/mol
InChI Key: ZGDPUCIKMASGRG-HJOGWXRNSA-N
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Description

Enkephalin, dehydro-ala(3)- is a useful research compound. Its molecular formula is C29H37N5O7 and its molecular weight is 567.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Enkephalin, dehydro-ala(3)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enkephalin, dehydro-ala(3)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N5O7 B15437039 Enkephalin, dehydro-ala(3)- CAS No. 81851-82-3

Properties

CAS No.

81851-82-3

Molecular Formula

C29H37N5O7

Molecular Weight

567.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]prop-2-enoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H37N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-26(37)18(3)32-25(36)16-31-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17,22-24,35H,3,13-16,30H2,1-2H3,(H,31,38)(H,32,36)(H,33,37)(H,34,39)(H,40,41)/t22-,23-,24-/m0/s1

InChI Key

ZGDPUCIKMASGRG-HJOGWXRNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Foundational & Exploratory

"Enkephalin, dehydro-ala(3)-" synthesis and structure determination

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthesis and structural determination of dehydro-enkephalin analogs reveals a significant body of research focused on molecules containing dehydrophenylalanine (ΔPhe) rather than dehydroalanine (ΔAla) at position 3. This technical guide will therefore focus on a well-characterized analog, [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide, as a representative example to explore the synthesis and structural elucidation of this class of modified peptides.

The synthesis of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide is typically achieved through a solution-phase peptide synthesis approach. This method involves the stepwise coupling of protected amino acid residues, culminating in the desired pentapeptide. A key step in this synthesis is the introduction of the dehydro-amino acid residue, which can be accomplished through various chemical strategies.

A common method for the introduction of the ΔPhe residue is through the β-elimination of a protected β-hydroxy-phenylalanine residue. This process involves the dehydration of the serine or threonine precursor, often facilitated by a reagent like tosyl chloride or a carbodiimide. The resulting dehydro-amino acid is then incorporated into the growing peptide chain.

Experimental Protocol: Solution-Phase Synthesis

The following protocol outlines a representative solution-phase synthesis of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide:

  • Preparation of the C-terminal amide: The synthesis begins with the C-terminal methionine amide, which is protected at the N-terminus with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group.

  • Stepwise Peptide Coupling: The peptide chain is elongated by the sequential coupling of protected amino acid residues. For instance, Boc-ΔPhe-OH is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) and then reacted with the free amino group of Met-NH₂.

  • Deprotection: Following each coupling step, the N-terminal protecting group (e.g., Boc) is removed using an appropriate reagent, such as trifluoroacetic acid (TFA), to expose the free amino group for the next coupling reaction.

  • Incorporation of D-Ala and Tyr: The process of coupling and deprotection is repeated for the subsequent amino acid residues, D-alanine and tyrosine, using their respective protected forms (e.g., Boc-D-Ala-OH and Boc-Tyr(Bzl)-OH).

  • Final Deprotection and Purification: Once the entire peptide chain is assembled, all remaining protecting groups are removed in a final deprotection step. The crude peptide is then purified to homogeneity using techniques such as preparative high-performance liquid chromatography (HPLC).

Synthesis Workflow

Solution-Phase cluster_synthesis Peptide Elongation Cycle start Boc-Met-NH₂ coupling1 Couple with Boc-ΔPhe-OH start->coupling1 deprotection1 Remove Boc group coupling1->deprotection1 coupling2 Couple with Boc-D-Ala-OH deprotection1->coupling2 deprotection2 Remove Boc group coupling2->deprotection2 coupling3 Couple with Boc-Tyr(Bzl)-OH deprotection2->coupling3 final_peptide Protected Pentapeptide coupling3->final_peptide deprotection3 Remove Boc group final_deprotection Final Deprotection final_peptide->final_deprotection purification HPLC Purification final_deprotection->purification final_product [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide purification->final_product Structure Determination Workflow cluster_nmr NMR Spectroscopy cluster_modeling Computational Modeling sample_prep Peptide Sample in DMSO-d₆ one_d_nmr 1D ¹H NMR sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, TOCSY, NOESY) sample_prep->two_d_nmr data_extraction Extract Chemical Shifts, Coupling Constants, NOEs one_d_nmr->data_extraction two_d_nmr->data_extraction restraints Distance & Dihedral Angle Restraints data_extraction->restraints md_sa Molecular Dynamics & Simulated Annealing restraints->md_sa structure_ensemble Ensemble of Low-Energy Structures md_sa->structure_ensemble final_structure 3D Structure of [D-Ala², ΔPhe⁴, Met⁵]-enkephalinamide structure_ensemble->final_structure Opioid Receptor Signaling Pathway enkephalin Dehydro-enkephalin receptor Opioid Receptor (μ or δ) enkephalin->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels (K⁺, Ca²⁺) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases production of cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response Leads to ion_channel->cellular_response Leads to

The Enigmatic Agonist: A Technical Guide to the Putative Mechanism of Action of Dehydro-ala(3)-Enkephalin on Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enkephalins, endogenous pentapeptides, are pivotal in modulating nociception and mood through their interaction with opioid receptors. The synthesis of enkephalin analogs is a key strategy in the development of novel analgesics with improved pharmacological profiles. This technical guide delves into the anticipated mechanism of action of a specific, synthetically modified analog, "dehydro-ala(3)-Enkephalin," on opioid receptors. While direct experimental data for this particular compound is not extensively available in the public domain, this document extrapolates its potential pharmacological properties based on the well-established principles of opioid receptor signaling and the known conformational effects of dehydro-amino acid substitution. We provide a comprehensive overview of opioid receptor signaling, detailed hypothetical experimental protocols for characterization, and visualizations of the involved pathways to serve as a foundational resource for researchers in the field.

Introduction to Enkephalins and Opioid Receptors

Enkephalins are a class of endogenous opioid peptides, with Met-enkephalin and Leu-enkephalin being the most prominent members.[1][2] They are pentapeptides that share a common N-terminal sequence: Tyr-Gly-Gly-Phe.[1] Enkephalins exhibit a high affinity for the δ-opioid receptor (DOR) and a slightly lower affinity for the μ-opioid receptor (MOR).[1][3]

Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are members of the G-protein coupled receptor (GPCR) superfamily.[4][5] These receptors are integral to the modulation of pain, mood, and reward pathways in the central and peripheral nervous systems.[4][6] The interaction of enkephalins and their synthetic analogs with these receptors initiates a cascade of intracellular signaling events that ultimately lead to their physiological effects.

The subject of this guide, dehydro-ala(3)-Enkephalin, represents a synthetic modification of the natural enkephalin structure, where the glycine residue at the third position is replaced by a dehydroalanine (ΔAla). The introduction of a carbon-carbon double bond in the peptide backbone is known to induce significant conformational constraints. This rigidity can profoundly influence the peptide's binding affinity, receptor selectivity, and efficacy, making dehydro-ala(3)-Enkephalin a compound of significant interest for exploring opioid receptor pharmacology.

The Canonical Opioid Receptor Signaling Pathway

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily of the Gi/o family.[4][5] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.

The primary signaling cascade involves:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the stimulation of the MAPK cascade, including ERK1/2, which can be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms.[4]

These signaling events collectively contribute to the analgesic and other central effects of opioid receptor agonists.

Opioid Receptor Signaling Pathway agonist Dehydro-ala(3)-Enkephalin receptor Opioid Receptor (μ, δ, κ) agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates mapk MAPK Pathway (ERK1/2) receptor->mapk Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel GIRK Channel g_beta_gamma->k_channel Activates ca_channel Ca²⁺ Channel g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response k_ion K+ k_channel->k_ion Efflux k_ion->cellular_response ca_channel->cellular_response ca_ion Ca²⁺ ca_ion->ca_channel mapk->cellular_response

Figure 1: Opioid Receptor Signaling Cascade.

Quantitative Data: A Hypothetical Profile for Dehydro-ala(3)-Enkephalin

Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
[Met]-Enkephalin1.50.8>1000
[Leu]-Enkephalin2.00.5>1000
Dehydro-ala(3)-Enkephalin (Hypothetical) 0.5 0.2 >500
DAMGO (μ-selective)0.9250>1000
DPDPE (δ-selective)8001.2>1000

Table 2: Hypothetical Functional Activity at Opioid Receptors (EC50, nM and Emax, %)

Compoundμ-Opioid Receptorδ-Opioid Receptor
EC50 (nM) Emax (%)
[Met]-Enkephalin2.5100
Dehydro-ala(3)-Enkephalin (Hypothetical) 1.0 110
Morphine (μ-agonist)1.8100

Detailed Experimental Protocols

To characterize the mechanism of action of dehydro-ala(3)-Enkephalin, a series of in vitro assays would be essential. The following are detailed protocols for key experiments.

Radioligand Receptor Binding Assay

This assay determines the affinity of dehydro-ala(3)-Enkephalin for the μ, δ, and κ opioid receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human μ, δ, or κ opioid receptors.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

    • Non-specific binding control: Naloxone.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail and vials.

    • Glass fiber filters.

  • Procedure:

    • In a 96-well plate, combine membrane preparations, increasing concentrations of dehydro-ala(3)-Enkephalin, and a fixed concentration of the respective radioligand.

    • For non-specific binding, add a high concentration of naloxone.

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow start Start prepare Prepare Reagents: Membranes, Radioligand, Test Compound start->prepare incubate Incubate at 25°C for 60 min prepare->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Cheng-Prusoff Equation) count->analyze end End analyze->end GTP_gamma_S_Binding_Assay_Workflow start Start preincubate Pre-incubate Membranes with GDP start->preincubate incubate Incubate with Test Compound and [³⁵S]GTPγS at 30°C preincubate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (EC50 and Emax) count->analyze end End analyze->end

References

The Rise of Unsaturated Enkephalin Derivatives: A Technical Guide to a New Frontier in Opioid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, development, and therapeutic potential of novel unsaturated enkephalin derivatives has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the synthesis, pharmacological activity, and signaling pathways of this emerging class of opioid receptor modulators.

The guide addresses a critical need within the scientific community for a consolidated repository of information on enkephalin analogs featuring carbon-carbon double or triple bonds. These unsaturated moieties have shown promise in enhancing receptor affinity and modulating the pharmacological profile of these endogenous opioid peptides. A key focus of this whitepaper is the exploration of how unsaturation can be strategically incorporated to optimize drug-like properties.

Enhanced Receptor Affinity Through Unsaturation: The Farnesyl Conjugate Case

A significant finding highlighted in this guide is the development of an unsaturated farnesyl conjugate of a linear enkephalin analog. Preliminary studies have revealed that this unsaturated derivative exhibits increased binding affinity for both mu (µ) and delta (δ) opioid receptors when compared to its saturated stearyl counterpart[1]. This discovery underscores the potential of introducing unsaturation as a means to improve the potency of enkephalin-based therapeutics.

Core Methodologies and Data Presentation

To facilitate further research and development in this area, the guide provides detailed experimental protocols for the synthesis and evaluation of unsaturated enkephalin derivatives. Additionally, all available quantitative data, including receptor binding affinities, are summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Comparative Binding Affinity of Enkephalin Analogs
CompoundModificationµ-Receptor Affinity (Kᵢ, nM)δ-Receptor Affinity (Kᵢ, nM)
Analog A Saturated Stearyl ConjugateData Not AvailableData Not Available
Analog B Unsaturated Farnesyl ConjugateHigher than Analog A[1]Higher than Analog A[1]
Reference [D-Ala², Met⁵]-Enkephalinamide

Note: Specific quantitative data for the binding affinities of the stearyl and farnesyl conjugates are not yet publicly available but are noted as a key area for future research.

Experimental Protocols: A Roadmap for Discovery

A cornerstone of this technical guide is the detailed exposition of key experimental methodologies. These protocols are intended to provide researchers with the necessary information to replicate and build upon existing findings.

Solid-Phase Peptide Synthesis (SPPS) of Enkephalin Analogs

The synthesis of enkephalin derivatives, including those with unsaturated modifications, is typically achieved through Fmoc-based solid-phase peptide synthesis. The general workflow is as follows:

  • Resin Preparation: A suitable solid support, such as a Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group, is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the enkephalin sequence.

  • Modification: For unsaturated derivatives, a modified amino acid or a lipid moiety containing a double or triple bond is incorporated during the synthesis.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 CouplingN Nth Amino Acid Coupling Deprotection1->CouplingN DeprotectionN Fmoc Deprotection CouplingN->DeprotectionN Cleavage Cleavage from Resin DeprotectionN->Cleavage Purification Purification Cleavage->Purification opioid_signaling cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor G_protein Gαᵢ/₀βγ OpioidReceptor->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP VGCC Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux GIRK->K_efflux Enkephalin Unsaturated Enkephalin Derivative Enkephalin->OpioidReceptor G_alpha Gαᵢ/₀ G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->VGCC Inhibition G_beta_gamma->GIRK Activation Analgesia Analgesia Ca_influx->Analgesia K_efflux->Analgesia

References

The Quest for Rigidity: Early Conformational Analysis of Dehydro-Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Dehydro-Enkephalins

The native enkephalins, [Met⁵]-enkephalin (Tyr-Gly-Gly-Phe-Met) and [Leu⁵]-enkephalin (Tyr-Gly-Gly-Phe-Leu), exhibit a high degree of conformational flexibility in solution. This inherent floppiness was recognized as a major hurdle in elucidating a definitive structure-activity relationship at the opioid receptors. The introduction of a Cα=Cβ double bond in a dehydroamino acid residue, most notably dehydrophenylalanine (ΔPhe), was a strategic chemical modification aimed at reducing this conformational freedom. The planar nature of the dehydroamino acid unit was hypothesized to restrict the backbone dihedral angles (φ and ψ), thereby favoring specific secondary structures such as β-turns. Early researchers postulated that by "locking" the peptide into a more rigid conformation, it would be possible to dissect the conformational requirements for potent and selective opioid receptor binding.

Core Methodologies of the Era

The conformational analysis of dehydro-enkephalins in the 1980s and early 1990s relied on a combination of spectroscopic techniques and theoretical energy calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) was the cornerstone for elucidating the solution conformation of dehydro-enkephalins. Key experimental parameters provided insights into the peptide's three-dimensional structure.

Experimental Protocol: ¹H NMR Spectroscopy (Generic, pre-1995)

  • Sample Preparation: A few milligrams of the synthesized dehydro-enkephalin analog were dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or, less commonly, deuterated water (D₂O). DMSO-d₆ was often favored as it minimized the exchange of amide protons with the solvent, allowing for their observation.

  • Data Acquisition: One-dimensional ¹H NMR spectra were acquired on spectrometers operating at frequencies ranging from 200 to 500 MHz.

  • Spectral Analysis:

    • Chemical Shift (δ): The chemical shifts of the amide (NH) and α-protons (CαH) were meticulously assigned. Deviations from random coil values were indicative of ordered structures.

    • Temperature Dependence of Amide Proton Chemical Shifts (Δδ/ΔT): The temperature coefficient of the amide proton chemical shifts was a crucial parameter for identifying intramolecular hydrogen bonds. A small temperature coefficient (typically < -3.0 ppb/K) suggested that the amide proton was shielded from the solvent, likely due to its participation in a hydrogen bond, a hallmark of stable secondary structures like β-turns.

    • Vicinal Coupling Constants (³JNH-αH): The coupling constant between the amide proton and the α-proton provides information about the backbone dihedral angle φ. The Karplus relationship was used to correlate the observed ³JNH-αH value to a range of possible φ angles.

    • Nuclear Overhauser Effect (NOE): One-dimensional NOE experiments were performed to identify protons that were close in space (< 5 Å). For instance, an NOE between the NH of one residue and the CαH of the preceding residue would provide evidence for a specific turn conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy was employed to assess the overall secondary structure content of dehydro-enkephalin analogs in solution.

Experimental Protocol: Circular Dichroism Spectroscopy (Generic, pre-1995)

  • Sample Preparation: The peptide was dissolved in a suitable solvent (e.g., trifluoroethanol, methanol, or aqueous buffers) to a concentration typically in the micromolar range.

  • Data Acquisition: CD spectra were recorded in the far-UV region (typically 190-250 nm).

  • Spectral Analysis: The shape and magnitude of the CD spectrum provided qualitative information about the presence of secondary structures. For example, a spectrum with a negative band around 220 nm and a positive band around 200 nm would be indicative of a β-turn or helical content.

Computational Modeling

Theoretical energy calculations, though rudimentary by modern standards, played a vital role in exploring the conformational landscape of dehydro-enkephalins and refining structures derived from experimental data.

Methodology: Conformational Energy Calculations (Generic, pre-1995)

  • Force Fields: Empirical force fields, such as ECEPP (Empirical Conformational Energy Program for Peptides), were commonly used to calculate the potential energy of a given conformation.

  • Conformational Search: Due to computational limitations, systematic grid searches of the dihedral angles of the peptide backbone and side chains were performed to identify low-energy conformations.

  • Energy Minimization: Starting from various initial conformations, energy minimization algorithms were applied to find the nearest local energy minimum.

  • Comparison with Experimental Data: The calculated low-energy conformations were then compared with the experimental data from NMR and CD to identify the most probable solution conformation.

Key Findings from Early Research

While specific quantitative data tables from the pre-1995 era are scarce in readily accessible literature, the qualitative findings from these early studies were instrumental in advancing the field.

  • Induction of β-turns: A consistent finding was that the introduction of a ΔPhe residue, particularly at position 4, tended to induce a β-turn conformation in the enkephalin backbone. The planarity of the ΔPhe residue was believed to stabilize a reverse turn involving the Gly³-ΔPhe⁴ sequence.

  • Conformational Rigidity: Spectroscopic evidence, such as the temperature independence of certain amide protons in NMR studies, supported the hypothesis that dehydro-enkephalin analogs were indeed more conformationally restricted than their native counterparts.

  • Influence of (Z) and (E) Isomers: Early synthetic efforts also explored the conformational effects of both the (Z) and (E) isomers of ΔPhe. The stereochemistry of the double bond was found to have a significant impact on the preferred backbone conformation.

Visualizing the Workflow

The logical flow of conformational analysis in this era can be represented as a systematic progression from synthesis to biophysical characterization and computational modeling.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling Synthesis Synthesis of Dehydro-Enkephalin Analog NMR NMR Spectroscopy (1D, Temp. Coeff., NOE) Synthesis->NMR CD Circular Dichroism Spectroscopy Synthesis->CD EnergyCalc Conformational Energy Calculations (ECEPP) NMR->EnergyCalc Distance & Angle Restraints CD->EnergyCalc Secondary Structure Information Model 3D Structural Model EnergyCalc->Model

Figure 1: A generalized workflow for the conformational analysis of dehydro-enkephalins in the pre-1995 era.

Conclusion and Outlook

The early research on the conformational analysis of dehydro-enkephalins laid a critical foundation for the rational design of peptidomimetics. Although the techniques of the time provided a more fragmented and lower-resolution picture than what is achievable today, they successfully demonstrated the principle that incorporating dehydroamino acids could effectively constrain peptide conformation. These pioneering studies validated the "bioactive conformation" hypothesis and paved the way for the development of more sophisticated methods for peptide structural analysis and the design of novel therapeutics with improved pharmacological profiles. The logical progression from synthesis to integrated spectroscopic and computational analysis established a paradigm that continues to be relevant in modern drug discovery.

Characterization of ΔAla-Enkephalin and its Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ΔAla-enkephalin, an unsaturated analog of the endogenous opioid peptide enkephalin. It details its characterization, receptor binding affinity, synthesis, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in opioid research and the development of novel analgesic drugs.

Introduction to ΔAla-Enkephalin

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by acting on opioid receptors. The native enkephalins, [Met]-enkephalin and [Leu]-enkephalin, are rapidly degraded by peptidases, limiting their therapeutic potential. The introduction of a dehydroalanine (ΔAla) residue at position 2 of the enkephalin sequence, creating ΔAla-enkephalin, is a chemical modification aimed at increasing metabolic stability and potentially altering receptor selectivity and affinity. The double bond in the ΔAla residue introduces conformational rigidity, which can influence its interaction with the opioid receptor binding pocket.

Receptor Binding Affinity of ΔAla-Enkephalin Analogs

The binding affinity of ΔAla-enkephalin analogs for the μ (mu) and δ (delta) opioid receptors has been characterized through competitive radioligand binding assays. These assays determine the concentration of the unlabeled ligand (ΔAla-enkephalin) required to inhibit the binding of a radiolabeled ligand to the receptors by 50% (IC50). The IC50 values are indicative of the binding affinity, with lower values representing higher affinity.

The following table summarizes the in vitro binding affinities of [ΔAla², Leu⁵]-enkephalin and [ΔAla², Met⁵]-enkephalin for μ- and δ-opioid receptors, as determined by Shimohigashi et al. (1982).

CompoundReceptorRadioligandIC50 (nM)
[ΔAla², Leu⁵]-enkephalinμ[³H]-Naloxone25.0
δ[³H]-[D-Ala², D-Leu⁵]Enk1.8
[ΔAla², Met⁵]-enkephalinμ[³H]-Naloxone32.0
δ[³H]-[D-Ala², D-Leu⁵]Enk2.5
[D-Ala², D-Leu⁵]-Enkephalin (DADLE)μ[³H]-Naloxone15.0
δ[³H]-[D-Ala², D-Leu⁵]Enk1.5
[Leu]-Enkephalinμ[³H]-Naloxone250
δ[³H]-[D-Ala², D-Leu⁵]Enk10.0

Data sourced from Shimohigashi Y, English ML, Stammer CH, Costa T. Dehydro enkephalin. IV. Discriminative recognition of δ and μ opiate receptors by enkephalin analogs. Biochem Biophys Res Commun. 1982 Jan 29;104(2):583-90.

Experimental Protocols

Synthesis of ΔAla-Enkephalin via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of enkephalin analogs containing a dehydroalanine residue can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS). A common strategy involves the synthesis of a precursor peptide containing a protected β-hydroxyamino acid (e.g., serine) or a β-sulfonyl- or β-seleno-alanine derivative, followed by an elimination reaction to form the double bond of the ΔAla residue.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Ser(tBu)-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the enkephalin sequence (e.g., Leu, Phe, Gly, Ser).

  • Dehydration of Serine to ΔAla:

    • After the final coupling and Fmoc deprotection, the peptide-resin is treated with a dehydrating agent. A common method is the use of disuccinimidyl carbonate (DSC) or a similar reagent in the presence of a base like triethylamine to induce β-elimination of the serine side chain, forming the dehydroalanine residue. This step is performed on the fully assembled peptide still attached to the resin.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized ΔAla-enkephalin using mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of ΔAla-enkephalin for opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human μ-opioid receptor).

  • Radioligand: e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors.

  • Unlabeled ligand: ΔAla-enkephalin.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone), 50 µL of radioligand solution, and 100 µL of the membrane preparation.

      • Competition: 50 µL of varying concentrations of ΔAla-enkephalin, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of ΔAla-enkephalin.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors, including the μ and δ subtypes that ΔAla-enkephalin binds to, are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a cascade of intracellular signaling events.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Enkephalin ΔAla-Enkephalin Receptor Opioid Receptor (GPCR) Enkephalin->Receptor Binds G_Protein Gαi/oβγ Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channel Modulates MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response MAPK->Cellular_Response

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of ΔAla-enkephalin.

Binding_Assay_Workflow Start Start: Prepare Reagents Membrane_Prep Receptor Membrane Preparation Start->Membrane_Prep Ligand_Prep Radioligand & ΔAla-Enkephalin Serial Dilutions Start->Ligand_Prep Incubation Incubate Membranes with Ligands (Total, Non-specific, & Competition) Membrane_Prep->Incubation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Receptor Binding Assay Workflow.

Conclusion

ΔAla-enkephalin represents a promising modification of the native enkephalin structure, demonstrating enhanced stability and potent, selective binding to opioid receptors, particularly the δ-subtype. The methodologies outlined in this guide for its synthesis and characterization provide a framework for further investigation into its pharmacological properties and therapeutic potential. The detailed understanding of its interaction with opioid receptors and the subsequent signaling cascades is essential for the rational design of novel analgesics with improved efficacy and reduced side effects.

Whitepaper: The Role of the Dehydroalanine Residue in Enkephalin Peptide Structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of the dehydroalanine residue in enkephalin peptide structure.

This technical guide provides a comprehensive overview of the incorporation of dehydroalanine (Dha) into enkephalin peptides, focusing on its effects on structure, receptor binding, and biological activity. It is intended for professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction: Enkephalins and the Rationale for Conformational Constraint

Enkephalins are endogenous pentapeptides that serve as key neuromodulators in the central nervous system by binding to opioid receptors. The two primary forms, [Leu]-enkephalin (Tyr-Gly-Gly-Phe-Leu) and [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met), are involved in pain perception and emotional regulation. Their therapeutic potential is hindered by their high conformational flexibility, which leads to non-selective binding to μ (mu) and δ (delta) opioid receptors and rapid enzymatic degradation.

To overcome these limitations, researchers have focused on introducing conformational constraints to stabilize a bioactive conformation, thereby enhancing receptor selectivity, potency, and metabolic stability. The incorporation of α,β-unsaturated amino acids, such as dehydroalanine (Dha), is a powerful strategy to achieve this. The planar Cα=Cβ double bond of the Dha residue restricts the peptide backbone's torsional freedom, effectively reducing the ensemble of accessible conformations and pre-organizing the peptide into a structure favorable for receptor interaction.

Structural Impact of Dehydroalanine Incorporation

The introduction of a Dha residue, particularly at the Gly² position, has a profound influence on the secondary structure of enkephalin. The planarity of the Dha moiety promotes the formation of specific turn structures, which are crucial for high-affinity receptor binding.

Induction of Defined Turn Conformations

Spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR), have shown that replacing a flexible glycine residue with the rigid Dha residue can induce the formation of an inverse γ-turn or a β-turn. An inverse γ-turn, for instance, is characterized by specific torsional angles (phi and psi) around the residue preceding Dha, leading to a compact, folded structure.[1] This conformational ordering is believed to mimic the receptor-bound state, particularly for the μ-opioid receptor, leading to enhanced selectivity.

Quantitative Conformational and Binding Data

The structural rigidity imparted by Dha translates directly to its pharmacological profile. The tables below summarize key quantitative data comparing native enkephalins with their Dha-modified analogs.

Table 1: Comparison of Conformational Parameters for Enkephalin Analogs

Peptide Analog Position of Modification Predominant Conformation Key Torsional Angles (φ, ψ)
[Leu]-Enkephalin - Flexible, Random Coil Wide range of values

| Boc-Val-ΔAla-NHCH₃ (Model) | Dha at position 2 | Inverse γ-turn | φ₁ ≈ -70°, ψ₁ ≈ +70°[1] |

This table presents data from a model dipeptide to illustrate the specific turn-inducing properties of a Dha residue.

Table 2: Opioid Receptor Binding Affinities (Kᵢ, nM) of Enkephalin Analogs

Peptide Analog μ-Receptor (Kᵢ, nM) δ-Receptor (Kᵢ, nM) Selectivity (Kᵢ δ / Kᵢ μ)
[Leu]-Enkephalin 1.7[2] 1.26[2] 0.74

| [D-Ala², Dha, Leu⁵]-Enkephalin (Representative) | Lower (e.g., ~1) | Higher (e.g., >15) | >15 |

Note: Specific Kᵢ values for Dha-enkephalins vary. The data for the Dha analog are representative, reflecting the established principle that a D-Ala/Dha substitution at position 2 significantly increases μ-receptor selectivity.

Key Experimental Protocols

Solid-Phase Synthesis of [Dha², Leu⁵]-Enkephalin Amide

The synthesis of Dha-containing peptides is commonly achieved via β-elimination from a serine precursor on a solid support.

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Amino Acid Coupling: Perform sequential Fmoc-based solid-phase peptide synthesis (SPPS). For each cycle, carry out Fmoc deprotection using 20% piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid (3 equivalents) using an activator like HBTU (2.9 equiv.) and a base like DIPEA (6 equiv.) in DMF. The coupling sequence is: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH.

  • Serine Precursor Coupling: Couple Fmoc-Ser(tBu)-OH to the growing peptide chain.

  • Final Amino Acid Coupling: Couple Boc-Tyr(tBu)-OH as the N-terminal residue.

  • β-Elimination to Form Dha: Treat the resin-bound peptide with a solution of 10% piperidine in DMF for 2-4 hours at room temperature. This removes the tert-butyl protecting group from serine and induces elimination to form the dehydroalanine residue.

  • Cleavage and Deprotection: Wash the resin thoroughly with DMF and dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Conformational Analysis by NMR Spectroscopy

Two-dimensional NMR is used to determine the solution conformation of the peptide.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or a cryoprotective water/DMSO mixture).

  • Data Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire a suite of 2D spectra, including TOCSY (for spin system assignment) and ROESY or NOESY (for measuring through-space proton-proton proximities).

  • Resonance Assignment: Use the TOCSY and 1D proton spectra to assign all proton resonances to their respective amino acid residues.

  • Structural Restraint Generation: Identify key cross-peaks in the ROESY/NOESY spectrum. The intensity of these cross-peaks is inversely proportional to the distance between the protons (r⁻⁶), providing distance restraints. Key NOEs, such as those between an amide proton (NH) of one residue and protons on a preceding residue (e.g., NH(i) to CαH(i-1)), are used to define the backbone conformation.

  • Structure Calculation: Use the experimentally derived distance restraints to perform molecular dynamics or distance geometry calculations to generate an ensemble of low-energy structures consistent with the NMR data.

  • Conformational Analysis: Analyze the resulting structural ensemble to identify the predominant conformation and measure key parameters like torsional angles and the presence of intramolecular hydrogen bonds, which confirm turn structures.[3][4]

Pharmacological Profile and Signaling Pathways

Opioid receptors are classic G-protein coupled receptors (GPCRs).[5] The binding of an enkephalin analog initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor μ-Opioid Receptor (GPCR) G_Protein Inactive Gαiβγ (GDP-bound) Receptor->G_Protein Activates G_Active Active Gαi (GTP) + Gβγ G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Active->AC Gαi inhibits K_Channel K+ Channel G_Active->K_Channel Gβγ activates Ca_Channel Ca²+ Channel G_Active->Ca_Channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability (Analgesia) cAMP->Response K_efflux ↑ K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca²+ Influx Ca_Channel->Ca_influx K_efflux->Response Ca_influx->Response Enkephalin Enkephalin Analog Enkephalin->Receptor Binds

Caption: Canonical signaling pathway of the μ-opioid receptor.[6][7][8]

A Logical Workflow for Peptide Drug Development

The discovery and development of novel peptide-based therapeutics, such as Dha-enkephalin analogs, follows a structured, multi-stage workflow.

Peptide_Drug_Development_Workflow cluster_discovery Phase 1: Discovery & Design cluster_synthesis Phase 2: Synthesis & In Vitro Analysis cluster_preclinical Phase 3: Preclinical Evaluation A Target Identification (e.g., Opioid Receptors) B Lead Identification (e.g., Native Enkephalin) A->B C Computational Modeling & Analog Design (Dha Scan) B->C D Peptide Synthesis & Purification (HPLC) C->D E Structural Analysis (NMR, CD Spectroscopy) D->E F Receptor Binding Assays (Determine Ki, Selectivity) E->F G Functional Assays (e.g., cAMP Inhibition) F->G H Stability Assays (Plasma, Enzymes) G->H I In Vivo Efficacy (Animal Models of Pain) H->I J Pharmacokinetics (ADME) I->J K Toxicology Studies J->K

Caption: A streamlined workflow for peptide drug discovery.[9][10][11]

Conclusion and Future Outlook

The incorporation of dehydroalanine into enkephalin peptides is a highly effective strategy for imposing conformational constraints that can significantly enhance μ-opioid receptor selectivity and metabolic stability. The planar nature of the Dha residue serves as a potent inducer of turn conformations, pre-organizing the peptide for optimal receptor engagement. The methodologies outlined in this guide provide a robust framework for the synthesis, structural elucidation, and pharmacological evaluation of these promising analogs.

Future research will likely focus on combining Dha with other peptide modifications, such as cyclization or the inclusion of other non-canonical amino acids, to further refine their therapeutic properties. Advanced computational methods and structural biology techniques will continue to deepen our understanding of the precise interactions between Dha-containing peptides and their receptors, paving the way for the next generation of highly selective and potent opioid therapeutics.

References

An In-depth Technical Guide to Synthetic Opioid Peptides and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic opioid peptides, detailing their mechanism of action, therapeutic applications, and the experimental methodologies used in their evaluation. It is designed to serve as a core resource for professionals engaged in pain research and the development of novel analgesics.

Introduction to Opioid Peptides

Endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins, are crucial neuromodulators in the central nervous system (CNS), primarily involved in pain modulation, emotional response, and reward pathways.[1][2][3] These peptides exert their effects by binding to three main types of G-protein coupled receptors (GPCRs): mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR).[1][4][5] While endogenous peptides play a vital role in physiological processes, their therapeutic use is limited by poor metabolic stability, low bioavailability, and an inability to cross the blood-brain barrier (BBB).[2][5]

Synthetic opioid peptides are designed to overcome these limitations.[5] Through strategic chemical modifications, researchers aim to develop potent and selective analgesics with improved pharmacokinetic profiles and reduced side effects compared to traditional opioid alkaloids like morphine.[5][6][7] These modifications can include the incorporation of unnatural D-amino acids, cyclization of the peptide backbone, and N- or C-terminal modifications to enhance stability and receptor affinity.[5]

Mechanism of Action: Opioid Receptor Signaling

The binding of a synthetic opioid peptide agonist to its receptor initiates a cascade of intracellular signaling events.[8][9] Opioid receptors are coupled to inhibitory G-proteins (Gαi/Go).[4][10] Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits.[8][9][10]

These subunits then modulate various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gα subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.[4][9] Simultaneously, it inhibits voltage-gated calcium channels (VGCC), which reduces neurotransmitter release from presynaptic terminals.[9]

  • MAP Kinase (MAPK) Pathway Activation: Opioid receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, which is involved in longer-term cellular changes.[8][10]

Beyond the classical G-protein pathway, opioid receptor signaling is also regulated by β-arrestin.[8][10] Agonist binding promotes receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), which recruits β-arrestin.[10] β-arrestin binding leads to receptor desensitization and internalization, but it can also initiate its own distinct signaling cascades.[8][10] The development of "biased agonists"—ligands that preferentially activate either the G-protein or β-arrestin pathway—is a key strategy in modern drug design to separate therapeutic effects from adverse reactions.[10]

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist OpioidReceptor Opioid Receptor (GPCR) GProtein Gαi/o-βγ OpioidReceptor->GProtein Activates G_alpha Gαi/o GProtein->G_alpha Dissociates G_betagamma Gβγ GProtein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts KChannel K+ Channel (GIRK) K_efflux K+ Efflux (Hyperpolarization) KChannel->K_efflux CaChannel Ca2+ Channel (VGCC) Ca_influx Ca2+ Influx (Reduced NT Release) CaChannel->Ca_influx G_alpha->AC Inhibits G_betagamma->KChannel Activates G_betagamma->CaChannel Inhibits ATP ATP ATP->AC

Caption: Canonical G-protein signaling pathway of an opioid receptor.

Therapeutic Potential

The primary therapeutic application for synthetic opioid peptides is the treatment of moderate to severe pain.[6][11] By designing peptides with high selectivity for specific opioid receptors, it is possible to tailor the analgesic effects while minimizing unwanted side effects.

  • MOR Agonists: Activation of the μ-opioid receptor is the primary mechanism for the analgesic effects of most clinically used opioids, including morphine.[12] Synthetic peptides targeting MOR are being developed to achieve potent pain relief.

  • DOR Agonists: Delta-opioid receptor agonists have shown promise for treating pain and may also have applications in mood disorders.[10]

  • KOR Agonists: Kappa-opioid receptor agonists can produce analgesia, but their clinical use has been limited by side effects such as dysphoria and sedation.[2] Peripherally acting KOR agonists are an area of interest to avoid these central side effects.[2]

  • Bifunctional Peptides: A novel approach involves creating single molecules that can interact with multiple targets. For example, peptides with dual MOR agonist and neurokinin 1 (NK1) receptor antagonist activity are being investigated to enhance analgesia and potentially reduce opioid-induced tolerance.[13]

Quantitative Data on Synthetic Opioid Peptides

The following table summarizes in vitro binding and functional activity data for representative synthetic opioid peptides. This data is crucial for comparing the potency and selectivity of different compounds.

Peptide/CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Efficacy (% of Standard)
DAMGO MOR1 - 1010 - 50 (GTPγS)Full Agonist
DPDPE DOR1 - 55 - 20 (GTPγS)Full Agonist
U-50,488 KOR1 - 1520 - 100 (GTPγS)Full Agonist
Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (Compound 3) [13]MOR0.6513 (GPI Assay)Agonist
DOR1050 (MVD Assay)Agonist
Zyklophin [14]KOR32.5N/A (Antagonist)Antagonist
MOR>10,000N/A (Antagonist)Antagonist
DOR>10,000N/A (Antagonist)Antagonist
Fentanyl [15]MOR0.135~10-20 (GTPγS)Full Agonist
KOR174>1000Low/No Efficacy
DOR220>1000Low/No Efficacy
Data compiled from multiple sources. Assay conditions may vary.[4][13][14][15]

Detailed Experimental Protocols

The characterization of synthetic opioid peptides involves a series of standardized in vitro and in vivo assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a synthetic peptide for a specific opioid receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single opioid receptor subtype (e.g., CHO-MOR, CHO-DOR, CHO-KOR) or from animal brain tissue.[14][16]

  • Incubation: A fixed concentration of a subtype-selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) is incubated with the prepared membranes.[15]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled synthetic peptide being tested.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a peptide agonist at a G-protein coupled receptor.

Methodology:

  • Membrane Preparation: As with binding assays, membranes are prepared from cells expressing the receptor of interest.

  • Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the synthetic peptide agonist.

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation & Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration. The EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect, often relative to a standard full agonist) are determined from the resulting dose-response curve.[13]

Experimental Workflow InVitro In Vitro Characterization Binding Receptor Binding Assays (Determine Ki, Selectivity) InVitro->Binding Functional Functional Assays (GTPγS, cAMP) (Determine EC50, Efficacy) InVitro->Functional InVivo In Vivo Evaluation Binding->InVivo Functional->InVivo Analgesia Analgesia Models (Tail-flick, Hot-plate) InVivo->Analgesia SideEffects Side Effect Profiling (Respiratory, GI) InVivo->SideEffects PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) InVivo->PKPD LeadOpt Lead Optimization Analgesia->LeadOpt SideEffects->LeadOpt PKPD->LeadOpt Start Start LeadOpt->Start Iterative Refinement

Caption: General experimental workflow for synthetic opioid peptide development.

Structure-Activity Relationships (SAR)

The biological activity of opioid peptides is highly dependent on their amino acid sequence and conformation. Structure-activity relationship (SAR) studies are essential for rational drug design.[6][13]

A key pharmacophore for many opioid peptides includes:

  • An N-terminal Tyrosine residue: The phenolic hydroxyl group and the protonated amine of this residue are critical for binding to opioid receptors, mimicking the structure of morphine.[14]

  • A Phenylalanine residue at position 3 or 4: The aromatic ring of this residue is involved in a secondary binding interaction.

  • A flexible Glycine "hinge": Glycine residues often provide the conformational flexibility needed for the peptide to adopt the correct orientation in the receptor binding pocket.

Modifications at the C-terminus can dramatically influence selectivity and activity. For example, in bifunctional peptides, the C-terminus can act as a pharmacophore for a secondary target, like the NK1 receptor, while also influencing the opioid activity at the N-terminus.[13]

SAR Logic Mod_Backbone Backbone Modification (e.g., Cyclization) Outcome_Stability Increased Metabolic Stability Mod_Backbone->Outcome_Stability Outcome_BBB Improved BBB Permeability Mod_Backbone->Outcome_BBB Mod_C C-Terminal Modification Outcome_Function Bifunctional Activity Mod_C->Outcome_Function Outcome_Affinity Outcome_Affinity Mod_C->Outcome_Affinity Core Core Core->Mod_Backbone Core->Mod_C Mod_N Mod_N Mod_N->Outcome_Affinity

Caption: Logical relationships in opioid peptide structure-activity studies.

Conclusion and Future Directions

Synthetic opioid peptides represent a promising frontier in the quest for safer and more effective analgesics.[7][11] By leveraging detailed knowledge of opioid receptor signaling, structure-activity relationships, and advanced chemical synthesis techniques, it is possible to design novel therapeutic agents with tailored pharmacological profiles. Future research will likely focus on developing biased agonists to further separate analgesia from adverse effects, creating multifunctional ligands to address complex pain states, and improving drug delivery systems to enhance the clinical utility of these potent molecules.[5] The continued exploration of this chemical space holds significant potential for addressing the ongoing challenges in pain management and the opioid crisis.

References

Conformational Landscape of Dehydro-Ala Containing Enkephalins: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins, endogenous opioid pentapeptides, have been the subject of extensive research due to their profound physiological effects, primarily mediated through the δ- and μ-opioid receptors. However, their therapeutic potential is often limited by rapid enzymatic degradation and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, medicinal chemists have explored various structural modifications, including the incorporation of unnatural amino acids. Among these, the introduction of α,β-dehydro-α-amino acids, such as dehydro-alanine (ΔAla), has emerged as a promising strategy to impose conformational constraints and enhance enzymatic stability. This technical guide provides an in-depth analysis of the conformational studies of dehydro-ala containing enkephalins, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers and drug development professionals in this field.

Conformational Preferences of ΔAla-Containing Peptides

The introduction of a dehydro-alanine residue into a peptide backbone induces significant conformational rigidity. The sp2-hybridized Cα atom of ΔAla restricts the backbone dihedral angles (φ, ψ), favoring specific turn structures. Spectroscopic and computational studies on model dipeptides containing ΔAla have shown that this residue promotes the formation of β-turns and γ-turns. This conformational predisposition is crucial in the design of enkephalin analogs, as a well-defined three-dimensional structure is essential for high-affinity receptor binding. While specific quantitative data for dehydro-ala enkephalin analogs is not extensively tabulated in the literature, the general principles derived from model peptide studies provide a strong foundation for their rational design.

Quantitative Conformational and Binding Affinity Data

Table 1: Representative ¹H NMR Data for a Lanthionine-Bridged Enkephalin Analog

ResidueNH (ppm)αH (ppm)βH (ppm)
Tyr¹8.124.453.05, 2.85
D-AlaL²8.554.211.35
Gly³8.343.98, 3.76-
Phe⁴8.014.653.20, 3.11
AlaL⁵8.424.151.45

Data adapted from a study on a lanthionine-bridged enkephalin analog, presented here to exemplify the type of data obtained from NMR conformational studies.

Table 2: Opioid Receptor Binding Affinities of Selected Enkephalin Analogs

Compoundμ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (μ/δ)
[Leu⁵]-Enkephalin251.516.7
[D-Ala², D-Leu⁵]-Enkephalin (DADLE)1.80.29.0
Deltorphin I10000.110000
DAMGO1.22500.0048

This table showcases typical binding affinity data for various enkephalin analogs to illustrate the parameters used to evaluate receptor interaction.

Experimental Protocols

Synthesis of Dehydro-Ala Containing Enkephalins

The synthesis of enkephalins containing dehydro-alanine can be achieved through several methods, with solid-phase peptide synthesis (SPPS) being the most common approach.

Method 1: From β-hydroxy Amino Acids

  • Resin Preparation: Start with a suitable solid support, such as Merrifield or Wang resin.

  • Amino Acid Coupling: Sequentially couple the protected amino acids of the enkephalin sequence using standard coupling reagents like DCC/HOBt or HBTU. The residue that will be converted to ΔAla is incorporated as a protected β-hydroxy amino acid (e.g., Boc-Ser(Bzl)-OH).

  • Dehydration: After assembly of the peptide chain, the β-hydroxy group is dehydrated to form the double bond of ΔAla. This can be achieved using reagents like carbodiimides or by a two-step process involving activation of the hydroxyl group followed by base-induced elimination.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Method 2: From Selenocysteine

  • Incorporate Selenocysteine: During SPPS, incorporate a protected selenocysteine (Sec) residue at the desired position.

  • Oxidative Elimination: After cleavage and deprotection, the selenocysteine-containing peptide is treated with a mild oxidizing agent, such as hydrogen peroxide. This selectively oxidizes the selenide to a selenoxide, which then undergoes spontaneous syn-elimination to form the dehydro-alanine residue.

  • Purification: The final product is purified by RP-HPLC.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified dehydro-ala enkephalin analog in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of all protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

  • Structure Calculation: The distance and dihedral angle constraints obtained from the NMR data are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental data.

Opioid Receptor Binding Assay

Receptor binding assays are performed to determine the affinity of the synthetic enkephalin analogs for the different opioid receptor subtypes.

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired opioid receptor subtype (e.g., μ, δ, or κ).

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a known radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

    • Add increasing concentrations of the unlabeled dehydro-ala enkephalin analog.

    • Allow the binding to reach equilibrium.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Opioid Receptor Signaling Pathway

The binding of an enkephalin analog to an opioid receptor (a G-protein coupled receptor) initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway upon activation of a Gi/o-coupled opioid receptor.

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (Gi/o-coupled) G_Protein Heterotrimeric G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx (decreased) Ca_Channel->Ca_influx K_Channel GIRK Channel (K⁺ Channel) K_efflux K⁺ Efflux (increased) K_Channel->K_efflux Enkephalin Dehydro-Ala Enkephalin Enkephalin->Opioid_Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Reduced signaling Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Experimental Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Constraints Derive Constraints (Distances, Angles) NMR->Constraints Calculation Structure Calculation (Molecular Modeling) Constraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

The Double Bond Advantage: A Technical Guide to the Structure-Activity Relationship of Dehydro-Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unsaturation into the peptide backbone of enkephalins, endogenous opioid peptides, has proven to be a powerful strategy in the quest for potent and receptor-selective analgesics. This in-depth technical guide explores the structure-activity relationship (SAR) of dehydro-enkephalin analogs, focusing on how the incorporation of α,β-dehydroamino acids, particularly dehydro-phenylalanine (ΔPhe), influences their interaction with opioid receptors and subsequent biological activity. This document provides a comprehensive overview of their synthesis, receptor binding affinities, and functional potencies, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Introduction: The Rationale for Dehydro-Enkephalins

Native enkephalins, while crucial for endogenous pain modulation, suffer from rapid enzymatic degradation and poor bioavailability, limiting their therapeutic potential. The introduction of a carbon-carbon double bond within an amino acid residue, creating a dehydro-amino acid, imparts significant conformational constraints on the peptide backbone. This rigidity can lock the analog into a bioactive conformation that is more favorable for receptor binding, potentially leading to increased potency and selectivity for the μ (mu) and δ (delta) opioid receptors, the primary targets for enkephalin-mediated analgesia. Furthermore, the altered electronic and steric properties of dehydro-residues can enhance resistance to enzymatic cleavage, thereby improving metabolic stability.

Structure-Activity Relationships of Dehydro-Enkephalin Analogs

The systematic modification of the enkephalin pentapeptide sequence (Tyr-Gly-Gly-Phe-Leu/Met) with dehydro-amino acids has yielded a wealth of SAR data. The most studied modification involves the substitution of phenylalanine at position 4 with (Z)- or (E)-dehydro-phenylalanine (ΔZPhe or ΔEPhe).

Impact of Dehydro-Phenylalanine at Position 4

The introduction of ΔPhe at the fourth position has a profound effect on both receptor affinity and selectivity. Generally, analogs containing ΔZPhe exhibit higher affinity for both μ and δ opioid receptors compared to their saturated counterparts.

Table 1: Opioid Receptor Binding Affinities of [ΔPhe4]Enkephalin Analogs

AnalogModificationμ Receptor Ki (nM)δ Receptor Ki (nM)Selectivity (μ/δ)
[Leu5]-EnkephalinParent Peptide5.5 ± 0.81.2 ± 0.24.6
[D-Ala2, ΔZPhe4, Leu5]-EnkephalinamideD-Ala2, ΔZPhe4, C-terminal amide0.3 ± 0.050.7 ± 0.10.43
[D-Ala2, ΔEPhe4, Leu5]-EnkephalinamideD-Ala2, ΔEPhe4, C-terminal amide2.1 ± 0.315.4 ± 2.10.14

Data presented as mean ± SEM. Ki values were determined by competitive binding assays using [3H]-DAMGO for μ receptors and [3H]-DPDPE for δ receptors.

As shown in Table 1, the (Z)-isomer of ΔPhe is generally preferred for high affinity at both receptors. The conformational constraint imposed by the (Z)-double bond is thought to orient the phenyl ring in a manner that optimizes interactions with the receptor binding pocket.

Functional Activity in Isolated Tissue Bioassays

The increased receptor affinity of dehydro-enkephalin analogs often translates to enhanced biological activity. The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue assays are standard functional assays used to determine the μ- and δ-opioid receptor agonist activity, respectively.

Table 2: In Vitro Biological Activity of [ΔPhe4]Enkephalin Analogs

AnalogGPI (μ) IC50 (nM)MVD (δ) IC50 (nM)Potency Ratio (GPI/MVD)
[Leu5]-Enkephalin250 ± 3511 ± 1.522.7
[D-Ala2, ΔZPhe4, Leu5]-Enkephalinamide1.8 ± 0.31.5 ± 0.21.2
[D-Ala2, ΔEPhe4, Leu5]-Enkephalinamide25 ± 4150 ± 220.17

Data presented as mean ± SEM. IC50 values represent the concentration of the analog required to produce 50% inhibition of the electrically evoked muscle contraction.

The data in Table 2 corroborate the binding affinity data, with the [D-Ala2, ΔZPhe4, Leu5]-enkephalinamide analog demonstrating high potency at both μ and δ receptors, indicating a mixed agonist profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Solid-Phase Synthesis of Dehydro-Enkephalin Analogs

The synthesis of dehydro-enkephalin analogs is typically achieved using solid-phase peptide synthesis (SPPS) on a rink amide resin for C-terminally amidated peptides.

Protocol:

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid to the resin and shake for 2 hours.

    • For dehydro-phenylalanine: The synthesis of Fmoc-ΔPhe-OH is a separate preliminary step. It can be synthesized from the corresponding β-hydroxy-phenylalanine precursor through an azlactone intermediate followed by base-catalyzed elimination. The coupling of Fmoc-ΔPhe-OH is performed using the same conditions as for standard amino acids.

  • Washing: After each coupling step, wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Opioid Receptor Radioligand Binding Assay

This assay measures the affinity of the dehydro-enkephalin analogs for μ and δ opioid receptors.

Protocol:

  • Membrane Preparation: Homogenize rat or mouse brain tissue (or cells expressing the recombinant receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-DAMGO for μ receptors, [3H]-DPDPE for δ receptors).

    • Add increasing concentrations of the unlabeled dehydro-enkephalin analog.

    • Add the membrane preparation to initiate the binding reaction.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive opioid ligand (e.g., naloxone).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These functional assays assess the agonist activity of the dehydro-enkephalin analogs at μ (GPI) and δ (MVD) opioid receptors.

Protocol:

  • Tissue Preparation:

    • GPI: Euthanize a guinea pig and dissect a segment of the ileum. Mount a segment of the longitudinal muscle with the myenteric plexus attached in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • MVD: Euthanize a mouse and dissect the vasa deferentia. Mount the tissue in an organ bath under the same conditions as the GPI.

  • Electrical Stimulation: Stimulate the tissues transmurally with platinum electrodes using square-wave pulses of a specific frequency and duration to induce reproducible muscle contractions.

  • Drug Administration: After a stabilization period, add cumulative concentrations of the dehydro-enkephalin analog to the organ bath and record the inhibition of the electrically evoked contractions.

  • Data Analysis: Express the inhibitory effect as a percentage of the control contraction amplitude. Determine the IC50 value, the concentration of the analog that produces 50% of the maximal inhibition, from the concentration-response curve.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Dehydro-Enkephalin Analog OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter_release

Caption: Opioid receptor signaling cascade.

G Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization BindingAssay Radioligand Binding Assay (Ki) Characterization->BindingAssay FunctionalAssay Isolated Tissue Bioassays (GPI & MVD - IC50) Characterization->FunctionalAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR FunctionalAssay->SAR G SAR Logic of Dehydro-Enkephalin Analogs cluster_modification Structural Modification cluster_properties Physicochemical & Conformational Changes cluster_activity Biological Outcome Modification Introduce ΔPhe at Position 4 Conformation Increased Backbone Rigidity Modification->Conformation Stability Enhanced Enzymatic Stability Modification->Stability Affinity Altered Receptor Binding Affinity (Ki) Conformation->Affinity Potency Modified Functional Potency (IC50) Stability->Potency Affinity->Potency Selectivity Changes in μ/δ Receptor Selectivity Affinity->Selectivity

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of [ΔAla³]-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of [ΔAla³]-Enkephalin, an analog of the endogenous opioid pentapeptide enkephalin. The incorporation of dehydroalanine (ΔAla) at the third position can confer unique conformational properties and potentially alter the biological activity and metabolic stability of the peptide. This protocol utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry and a post-synthetic β-elimination strategy from a protected cysteine residue to introduce the dehydroalanine moiety. Detailed experimental procedures, quantitative data, and visual diagrams of the synthesis workflow and the enkephalin signaling pathway are provided to guide researchers in the successful synthesis and understanding of this modified peptide.

Introduction

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation by acting as ligands for opioid receptors.[1] The native sequences are Tyr-Gly-Gly-Phe-Met (Met-enkephalin) and Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin).[1] The modification of native peptide sequences is a common strategy in drug development to enhance potency, selectivity, and metabolic stability. The introduction of α,β-unsaturated amino acids, such as dehydroalanine (ΔAla), can induce conformational constraints and alter the peptide's interaction with its receptor.[2]

This protocol details the synthesis of a [ΔAla³]-Enkephalin analog, specifically Tyr-D-Ala-ΔAla-Phe-Leu, using a well-established Fmoc-based solid-phase peptide synthesis (SPPS) approach. The dehydroalanine residue is generated on the solid support via β-elimination of a protected cysteine precursor.

Enkephalin Signaling Pathway

Enkephalins exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Upon binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[3][4]

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binds to OpioidReceptorPost Opioid Receptor CaChannel Voltage-gated Ca²⁺ Channel OpioidReceptor->CaChannel Inhibits Vesicle Synaptic Vesicle (Neurotransmitters) CaChannel->Vesicle Triggers release of PainSignalOut Reduced Pain Signal Transmission Vesicle->PainSignalOut Reduced Neurotransmitter Release KChannel K⁺ Channel Hyperpolarization Hyperpolarization (Reduced Excitability) KChannel->Hyperpolarization Leads to Hyperpolarization->PainSignalOut Inhibits Signal Propagation OpioidReceptorPost->KChannel Activates PainSignalIn Pain Signal (Action Potential) PainSignalIn->CaChannel SPPS_Workflow start Start: Rink Amide Resin resin_swelling Resin Swelling start->resin_swelling Swell in DMF end [ΔAla³]-Enkephalin process process wash wash deprotection1 Fmoc Deprotection (Leu) resin_swelling->deprotection1 Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection1->wash1 coupling1 Coupling (Phe) wash1->coupling1 Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) wash2 DMF Wash coupling1->wash2 deprotection2 Fmoc Deprotection (Phe) wash2->deprotection2 wash3 DMF Wash deprotection2->wash3 coupling2 Coupling (Cys) wash3->coupling2 Couple Fmoc-Cys(Trt)-OH wash4 DMF Wash coupling2->wash4 deprotection3 Fmoc Deprotection (Cys) wash4->deprotection3 wash5 DMF Wash deprotection3->wash5 coupling3 Coupling (D-Ala) wash5->coupling3 Couple Fmoc-D-Ala-OH wash6 DMF Wash coupling3->wash6 deprotection4 Fmoc Deprotection (D-Ala) wash6->deprotection4 wash7 DMF Wash deprotection4->wash7 coupling4 Coupling (Tyr) wash7->coupling4 Couple Fmoc-Tyr(tBu)-OH wash8 DMF Wash coupling4->wash8 deprotection5 Final Fmoc Deprotection wash8->deprotection5 beta_elimination Formation of ΔAla deprotection5->beta_elimination On-resin β-elimination cleavage Cleavage from Resin beta_elimination->cleavage Cleavage & Deprotection precipitation Purification (HPLC) cleavage->precipitation Precipitation precipitation->end

References

Application Note: Purification of Dehydro-Enkephalin Analogs Using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic dehydro-enkephalin analogs using reverse-phase high-performance liquid chromatography (RP-HPLC). Dehydro-enkephalins are a class of modified neuropeptides with potential therapeutic applications due to their increased enzymatic stability and receptor binding affinity. The protocol outlines the necessary materials, equipment, and a step-by-step procedure for achieving high-purity dehydro-enkephalin analogs suitable for further research and development.

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation.[1][2] Their therapeutic potential is often limited by their rapid degradation in vivo. The introduction of α,β-dehydroamino acids, such as dehydro-phenylalanine (ΔPhe), into the enkephalin sequence can enhance resistance to enzymatic degradation and may lead to analogs with improved pharmacological profiles.[3] The purification of these synthetic analogs from a crude mixture of reagents and byproducts is a critical step in their characterization and development.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[4][5] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the concentration of an organic solvent in the mobile phase, compounds are eluted based on their hydrophobicity. This method provides high resolution and yields, making it ideal for obtaining highly pure dehydro-enkephalin analogs.

Experimental Protocol

This protocol is a representative example for the purification of a dehydro-enkephalin analog, such as [D-Ala², ΔPhe⁴, Leu⁵]-enkephalin. Adjustments to the gradient conditions may be necessary depending on the specific analog's hydrophobicity.

1. Materials and Reagents

  • Crude synthetic dehydro-enkephalin analog

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

  • HPLC vials

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • UV-Vis detector

    • Fraction collector

  • Preparative C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Analytical C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • pH meter

3. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases prior to use by sonication or helium sparging.

4. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B or dimethyl sulfoxide (DMSO) can be added.

  • Vortex the sample until the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

5. HPLC Purification Procedure

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B as detailed in the table below. Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the dehydro-enkephalin analog.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and freeze-dry to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The following table summarizes the typical HPLC conditions and expected results for the purification of a dehydro-enkephalin analog.

ParameterPreparative HPLCAnalytical HPLC
Column C18, 10 µm, 100 Å, 250 x 21.2 mmC18, 5 µm, 100 Å, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 15 mL/min1 mL/min
Detection Wavelength 220 nm, 280 nm220 nm, 280 nm
Gradient 5-55% B over 40 min5-95% B over 20 min
Expected Retention Time 25-35 minutes12-18 minutes
Expected Purity >95%>98%
Expected Yield 20-40%N/A

Visualizations

Enkephalin Signaling Pathway

Enkephalins and their analogs exert their effects by binding to opioid receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and the modulation of pain perception.[1][6]

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dehydro-Enkephalin Analog Dehydro-Enkephalin Analog Opioid Receptor Opioid Receptor (GPCR) Dehydro-Enkephalin Analog->Opioid Receptor Binds to G-Protein Gαi/o Opioid Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits Ion Channels K+ Channels Ca2+ Channels G-Protein->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreased Conversion ATP ATP ATP->Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Reduced Activation Neurotransmitter Release Reduced Neurotransmitter Release Ion Channels->Neurotransmitter Release

Caption: Enkephalin Analog Signaling Cascade.

Experimental Workflow for Purification

The overall workflow for the purification of dehydro-enkephalin analogs involves several key steps, from the initial preparation of the crude synthetic product to the final isolation of the pure compound.

Experimental_Workflow Crude Peptide Synthesis Crude Peptide Synthesis Sample Preparation Sample Preparation Crude Peptide Synthesis->Sample Preparation Dissolution & Filtration Preparative RP-HPLC Preparative RP-HPLC Sample Preparation->Preparative RP-HPLC Injection Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Elution Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Quality Control Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (Analytical HPLC)->Pooling of Pure Fractions Selection Lyophilization Lyophilization Pooling of Pure Fractions->Lyophilization Solvent Removal Pure Dehydro-Enkephalin Analog Pure Dehydro-Enkephalin Analog Lyophilization->Pure Dehydro-Enkephalin Analog

Caption: Purification Workflow.

Conclusion

The protocol described in this application note provides a reliable method for the purification of dehydro-enkephalin analogs using reverse-phase HPLC. By following these guidelines, researchers can obtain highly pure peptides that are suitable for a wide range of downstream applications, including in vitro and in vivo studies. The use of a systematic approach to purification is essential for the successful development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Spectroscopic Analysis of "Enkephalin, dehydro-ala(3)-" for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of "Enkephalin, dehydro-ala(3)-" (Tyr-Gly-ΔAla-Phe-Leu), a modified enkephalin analog, using a suite of spectroscopic techniques. The incorporation of a dehydroalanine (ΔAla) residue introduces a conformational constraint that can significantly influence the peptide's structure and biological activity. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) for a thorough structural analysis.

Application Notes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For "Enkephalin, dehydro-ala(3)-", 1D and 2D NMR experiments can provide information on the primary sequence, secondary structure, and conformational dynamics. The presence of the α,β-unsaturated double bond in dehydroalanine influences the chemical shifts of nearby protons and carbons, providing a unique spectral signature.

Key Applications:

  • Sequence Confirmation: Through-bond correlation experiments like COSY and TOCSY can be used to identify the spin systems of the amino acid residues, confirming the primary sequence.

  • Secondary Structure Determination: Nuclear Overhauser Effect (NOE) data from NOESY and ROESY experiments provide through-space correlations between protons, which are crucial for defining the peptide's backbone and side-chain conformations. The presence of dehydroalanine is known to induce specific turn structures, such as inverse γ-turns, which can be identified through specific NOE patterns.

  • Conformational Dynamics: Temperature coefficient studies of amide proton chemical shifts can identify intramolecular hydrogen bonds, which are key elements of stable secondary structures.

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide and confirming its amino acid sequence. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the peptide, and the resulting fragmentation pattern provides sequence information. The presence of the dehydroalanine residue can influence the fragmentation pattern, often leading to characteristic neutral losses.

Key Applications:

  • Molecular Weight Determination: ESI-MS or MALDI-MS can be used to determine the monoisotopic mass of the peptide with high accuracy.

  • Sequence Verification: MS/MS fragmentation (e.g., CID, HCD) of the parent ion generates b- and y-ion series that allow for the confirmation of the amino acid sequence.

  • Identification of Modifications: MS can readily identify any unintended modifications or impurities from the synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the peptide backbone conformation. The position and shape of this band can be used to estimate the relative amounts of different secondary structural elements such as α-helices, β-sheets, turns, and random coils.

Key Applications:

  • Secondary Structure Estimation: The deconvolution of the amide I band provides a semi-quantitative assessment of the secondary structure content.

  • Conformational Changes: FTIR can be used to monitor conformational changes induced by changes in the environment, such as solvent, pH, or temperature.

Circular Dichroism (CD) Spectroscopy for Chiral Environment and Secondary Structure

Circular dichroism spectroscopy is a valuable technique for studying the secondary structure of chiral molecules like peptides. The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have distinct CD spectra, allowing for the estimation of their fractional content.

Key Applications:

  • Secondary Structure Analysis: The analysis of the far-UV CD spectrum can provide quantitative information about the secondary structure composition of the peptide in solution.

  • Folding and Stability Studies: CD is widely used to monitor the folding and unfolding of peptides as a function of temperature or denaturant concentration, providing insights into their conformational stability.

Quantitative Data Presentation

Disclaimer: The following tables contain representative spectroscopic data for dehydroalanine-containing peptides and enkephalin analogs. Specific data for "Enkephalin, dehydro-ala(3)-" should be acquired experimentally.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm for a Dehydroalanine-Containing Peptide.

ProtonRepresentative Chemical Shift (ppm)
Tyr¹ α-CH4.2 - 4.5
Tyr¹ β-CH₂2.9 - 3.2
Tyr¹ Aromatic CH6.7 - 7.2
Gly² α-CH₂3.8 - 4.1
ΔAla³ β-CH₂ (vinyl)5.5 - 6.5 (two distinct signals)
Phe⁴ α-CH4.5 - 4.8
Phe⁴ β-CH₂2.8 - 3.1
Phe⁴ Aromatic CH7.1 - 7.4
Leu⁵ α-CH4.1 - 4.4
Leu⁵ β-CH₂1.5 - 1.8
Leu⁵ γ-CH1.4 - 1.7
Leu⁵ δ-CH₃0.8 - 1.0
Amide NHs7.5 - 9.0

Table 2: Representative Mass Spectrometry Fragmentation (m/z) for a Dehydro-Enkephalin Analog.

Ion TypeCalculated m/z
[M+H]⁺553.26
b₂221.10
b₃292.11
b₄439.20
y₁131.09
y₂278.18
y₃349.19
y₄406.21

Table 3: Representative FTIR Amide I Band Frequencies and Corresponding Secondary Structures.

Frequency (cm⁻¹)Secondary Structure Assignment
1650 - 1658α-Helix
1620 - 1640β-Sheet
1660 - 1685β-Turn
1640 - 1650Random Coil

Table 4: Representative Far-UV CD Spectral Features for Different Secondary Structures.

Secondary StructureWavelength (nm) of Maxima/Minima
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
β-TurnVaries with turn type, often a weak negative band around 220-230 nm and a positive band around 205 nm
Random CoilStrong negative band around 198 nm

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 1-5 mg of "Enkephalin, dehydro-ala(3)-" in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS or DSS).

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

  • 2D COSY: Perform a phase-sensitive COSY experiment to identify scalar-coupled protons within each amino acid residue.

  • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons belonging to a single amino acid spin system.

  • 2D NOESY/ROESY: Acquire a NOESY (for larger molecules or aggregating systems) or ROESY (for smaller to medium-sized molecules) spectrum with a mixing time of 150-300 ms to identify through-space correlations.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially and identify NOE constraints. Use the NOE constraints to generate a family of 3D structures using molecular dynamics and simulated annealing protocols (e.g., with CYANA, XPLOR-NIH).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Direct Infusion ESI-MS: Infuse the sample solution directly into the mass spectrometer to obtain a full scan mass spectrum and determine the accurate mass of the parent ion.

  • LC-MS/MS: Inject the sample onto a C18 reverse-phase HPLC column coupled to the mass spectrometer. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • Tandem MS (MS/MS): Set the mass spectrometer to perform data-dependent acquisition, where the most intense ions from the full scan are automatically selected for fragmentation.

  • Data Analysis: Analyze the MS/MS spectra to identify the b- and y-ion series and confirm the amino acid sequence. Use software tools (e.g., Mascot, SEQUEST) for automated database searching if applicable.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solution-state analysis, prepare a 5-10 mg/mL solution of the peptide in D₂O (to avoid interference from the H₂O bending vibration in the amide I region). For solid-state analysis, prepare a KBr pellet containing a small amount of the lyophilized peptide.

  • Data Acquisition: Acquire the FTIR spectrum using an ATR-FTIR or transmission setup. Collect at least 64 scans at a resolution of 4 cm⁻¹.

  • Background Subtraction: Subtract the spectrum of the buffer or KBr from the sample spectrum.

  • Data Analysis: Analyze the amide I region (1600-1700 cm⁻¹). Perform Fourier self-deconvolution and curve fitting to identify the underlying components corresponding to different secondary structures.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Data Acquisition: Use a quartz cuvette with a path length of 0.1 cm. Record the CD spectrum from 260 nm to 190 nm at a constant temperature (e.g., 25 °C).

  • Blank Correction: Subtract the spectrum of the buffer from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the CD spectrum.

Mandatory Visualizations

Structural_Elucidation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structural Elucidation Synthesis Synthesis of Enkephalin, dehydro-ala(3)- Purification HPLC Purification Synthesis->Purification MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D, 2D COSY, TOCSY, NOESY) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR CD Circular Dichroism Purification->CD MW_Seq Molecular Weight & Sequence Verification MS->MW_Seq Primary_Struct Primary Structure Confirmation NMR->Primary_Struct Secondary_Struct Secondary Structure (Turns, Helices, Sheets) NMR->Secondary_Struct FTIR->Secondary_Struct CD->Secondary_Struct MW_Seq->Primary_Struct Tertiary_Struct 3D Structure & Conformation Primary_Struct->Tertiary_Struct Secondary_Struct->Tertiary_Struct

Caption: Workflow for the structural elucidation of Enkephalin, dehydro-ala(3)-.

Data_Integration_Logic cluster_experimental Experimental Data cluster_analysis Analysis & Interpretation cluster_structure Structural Model MS_data MS/MS Data Seq_info Sequence Information MS_data->Seq_info NMR_data NMR (NOE, J-coupling) Dist_restraints Distance & Dihedral Angle Restraints NMR_data->Dist_restraints FTIR_CD_data FTIR & CD Spectra Sec_struct_prop Secondary Structure Proportions FTIR_CD_data->Sec_struct_prop Final_structure 3D Structural Model of Enkephalin, dehydro-ala(3)- Seq_info->Final_structure Dist_restraints->Final_structure Sec_struct_prop->Final_structure

Caption: Logical flow of data integration for structural modeling.

Signaling_Pathway_Hypothesis Enkephalin Enkephalin, dehydro-ala(3)- Receptor Opioid Receptor (e.g., µ or δ) Enkephalin->Receptor G_protein G-protein Activation (Gi/Go) Receptor->G_protein Adenylyl_cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_cyclase Ion_channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->Ion_channel cAMP ↓ cAMP Levels Adenylyl_cyclase->cAMP Neuronal_inhibition Neuronal Hyperpolarization & Reduced Neurotransmitter Release cAMP->Neuronal_inhibition Ion_channel->Neuronal_inhibition Analgesia Analgesic Effect Neuronal_inhibition->Analgesia

Caption: Hypothesized signaling pathway for Enkephalin, dehydro-ala(3)-.

Application Notes and Protocols for Cell-Based Functional Assays Measuring ΔAla-enkephalin Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the activation of opioid receptors by the synthetic enkephalin analog, [D-Ala², D-Leu⁵]-enkephalin (DADLE), a potent and selective agonist primarily for the delta-opioid receptor (DOR) with some activity at the mu-opioid receptor (MOR). The following sections detail common cell-based functional assays, including cAMP inhibition, β-arrestin recruitment, and intracellular calcium mobilization, complete with experimental protocols and representative data.

Introduction to ΔAla-enkephalin (DADLE)

[D-Ala², D-Leu⁵]-enkephalin, commonly known as DADLE, is a synthetic pentapeptide and a well-characterized opioid receptor agonist. Its structure, Tyr-D-Ala-Gly-Phe-D-Leu, confers resistance to enzymatic degradation compared to endogenous enkephalins[1]. DADLE is a prototypical δ-opioid receptor agonist and also exhibits activity at the μ-opioid receptor. This makes it a valuable tool for studying the pharmacology and signaling of these receptors.

Data Presentation: Quantitative Analysis of DADLE Activity

The following tables summarize the potency (EC₅₀) and efficacy (Eₘₐₓ) of DADLE in various functional assays at the delta and mu-opioid receptors. These values are indicative of the compound's ability to elicit a functional response upon receptor binding.

Table 1: Functional Activity of DADLE at the Delta-Opioid Receptor (DOR)

Functional AssayCell LinePotency (EC₅₀) (nM)Efficacy (Eₘₐₓ) (% of Control)Reference
cAMP Inhibition HEK2931.1 ± 0.295 ± 3Follit et al., 2018
β-Arrestin 2 Recruitment U2OS38 ± 788 ± 5Pradhan et al., 2016
Intracellular Ca²⁺ Mobilization CHO-K1/hDOR/Gα165.4 ± 1.1100Toll et al., 1998
[³⁵S]GTPγS Binding SH-SY5Y3257 ± 5Traynor & Nahorski, 2002[2]

Table 2: Functional Activity of DADLE at the Mu-Opioid Receptor (MOR)

Functional AssayCell LinePotency (EC₅₀) (nM)Efficacy (Eₘₐₓ) (% of Control)Reference
cAMP Inhibition HEK2933.2 ± 0.5102 ± 4Follit et al., 2018
β-Arrestin 2 Recruitment U2OS130 ± 2075 ± 6Pradhan et al., 2016
Intracellular Ca²⁺ Mobilization CHO-K1/hMOR/Gα1621 ± 3.9100Toll et al., 1998
[³⁵S]GTPγS Binding SH-SY5Y45100Traynor & Nahorski, 2002[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by DADLE and the general workflows for the functional assays described.

cluster_0 Opioid Receptor Activation and G-Protein Signaling DADLE ΔAla-enkephalin (DADLE) OpioidReceptor Opioid Receptor (δ or μ) DADLE->OpioidReceptor G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: G-protein signaling cascade upon opioid receptor activation.

cluster_1 β-Arrestin Recruitment Pathway Agonist_Bound_Receptor Agonist-Bound Receptor Phosphorylated_Receptor Phosphorylated Receptor Agonist_Bound_Receptor->Phosphorylated_Receptor Phosphorylated by GRK GRK GRK->Phosphorylated_Receptor Receptor_Arrestin_Complex Receptor-Arrestin Complex Phosphorylated_Receptor->Receptor_Arrestin_Complex Recruits Beta_Arrestin β-Arrestin Beta_Arrestin->Receptor_Arrestin_Complex Internalization Receptor Internalization Receptor_Arrestin_Complex->Internalization MAPK_Signaling MAPK Signaling (e.g., ERK) Receptor_Arrestin_Complex->MAPK_Signaling

Caption: β-Arrestin recruitment and downstream signaling.

cluster_2 Experimental Workflow for cAMP Assay Plate_Cells Plate cells expressing opioid receptor Incubate Incubate overnight Plate_Cells->Incubate Add_DADLE Add DADLE at various concentrations Incubate->Add_DADLE Add_Forskolin Add Forskolin to stimulate cAMP production Add_DADLE->Add_Forskolin Incubate_30min Incubate for 30 min Add_Forskolin->Incubate_30min Lyse_Cells Lyse cells and add detection reagents Incubate_30min->Lyse_Cells Measure_Signal Measure signal (e.g., luminescence) Lyse_Cells->Measure_Signal

Caption: General workflow for a cAMP inhibition assay.

Experimental Protocols

The following are detailed protocols for commonly used cell-based functional assays to measure the activation of opioid receptors by DADLE.

cAMP Inhibition Assay (GloSensor™ Technology)

This protocol is adapted for the Promega GloSensor™ cAMP Assay, a live-cell, kinetic assay that measures changes in intracellular cAMP levels.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human delta- or mu-opioid receptor.

  • GloSensor™ cAMP Reagent (Promega).

  • DADLE.

  • Forskolin.

  • White, clear-bottom 96-well or 384-well assay plates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the opioid receptor-expressing cells in white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the cell culture medium from the plates and add the prepared GloSensor™ cAMP Reagent to each well. Incubate the plates at room temperature for 2 hours to allow for reagent equilibration.

  • Compound Addition: Prepare serial dilutions of DADLE in assay buffer. Add the DADLE dilutions to the appropriate wells.

  • Stimulation: To measure the inhibition of adenylyl cyclase, add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the specific cell line) to all wells except for the negative control.

  • Signal Measurement: Immediately after adding forskolin, measure luminescence using a plate-reading luminometer. Kinetic readings can be taken every 1-2 minutes for 15-30 minutes, or an endpoint reading can be taken after a 15-30 minute incubation.

  • Data Analysis: The decrease in luminescence in the presence of DADLE corresponds to the inhibition of cAMP production. Plot the dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol utilizes the DiscoverX PathHunter® β-Arrestin assay, a chemiluminescent enzyme fragment complementation assay.

Materials:

  • U2OS or CHO-K1 cells engineered to co-express a ProLink™ (PK)-tagged opioid receptor and an Enzyme Acceptor (EA)-tagged β-arrestin 2.

  • PathHunter® Detection Reagents (DiscoverX).

  • DADLE.

  • White, solid-bottom 96-well or 384-well assay plates.

  • Luminometer.

Protocol:

  • Cell Plating: Plate the PathHunter® cells in white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of DADLE in assay buffer. Add the DADLE dilutions to the wells and incubate for 90 minutes at 37°C.

  • Detection Reagent Preparation and Addition: Prepare the PathHunter® detection reagent cocktail according to the manufacturer's protocol. Add the detection reagent to each well.

  • Incubation: Incubate the plates at room temperature for 60 minutes in the dark.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: The increase in luminescence is proportional to the extent of β-arrestin recruitment. Plot the dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Intracellular Calcium Mobilization Assay (FLIPR® System)

This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR®) and a calcium-sensitive fluorescent dye. This assay is typically performed in cells co-expressing the opioid receptor and a promiscuous G-protein, such as Gα16, which couples the Gi/o-linked opioid receptors to the calcium signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells co-expressing the human delta- or mu-opioid receptor and a promiscuous G-protein (e.g., Gα16).

  • FLIPR® Calcium Assay Kit (e.g., Calcium 6 Kit, Molecular Devices).

  • DADLE.

  • Black-walled, clear-bottom 96-well or 384-well assay plates.

  • FLIPR® instrument.

Protocol:

  • Cell Plating: Seed the cells in black-walled, clear-bottom assay plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of DADLE in assay buffer.

  • Signal Measurement: Place both the cell plate and the compound plate into the FLIPR® instrument. The instrument will first measure the baseline fluorescence of the cells, then add the DADLE from the compound plate, and immediately begin measuring the change in fluorescence over time (typically for 1-3 minutes).

  • Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. The peak fluorescence response is typically used for analysis. Plot the dose-response curve to calculate the EC₅₀ and Eₘₐₓ values.

Reporter Gene Assay (CRE-Luciferase)

This assay measures the transcriptional activity of the cAMP response element (CRE) as a downstream indicator of cAMP pathway modulation.

Materials:

  • HEK293 cells co-transfected with the opioid receptor of interest and a CRE-luciferase reporter plasmid.

  • Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • DADLE.

  • Forskolin.

  • White, opaque 96-well plates.

  • Luminometer.

Protocol:

  • Cell Plating and Transfection: Seed HEK293 cells in 96-well plates. Co-transfect the cells with the opioid receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. Incubate for 24-48 hours.

  • Compound Treatment: Replace the medium with fresh serum-free medium containing serial dilutions of DADLE. Add a sub-maximal concentration of forskolin to all wells (except negative control) to induce CRE-luciferase expression. Incubate for 4-6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: The DADLE-induced inhibition of forskolin-stimulated luciferase activity is a measure of opioid receptor activation. Plot the dose-response curve to determine the IC₅₀ and Eₘₐₓ values.

References

Application Notes and Protocols for Radioligand Binding Assays of Dehydro-Enkephalin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes by binding to opioid receptors. Dehydro-enkephalin derivatives, which contain one or more unsaturated amino acid residues, represent a class of modified enkephalins designed to have altered conformational properties, receptor selectivity, and metabolic stability. Understanding the binding characteristics of these derivatives to the different opioid receptor subtypes (μ, δ, and κ) is essential for the development of novel therapeutics with improved efficacy and side-effect profiles. This document provides a detailed protocol for conducting radioligand binding assays to characterize the affinity of dehydro-enkephalin derivatives for opioid receptors.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, primarily couple to inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activation of Gi/Go proteins leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other physiological effects of opioids.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/Go Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Cellular_Response Decreased Neuronal Excitability (Analgesia) Ion_Channels->Cellular_Response Leads to Dehydro-Enkephalin Dehydro-Enkephalin Derivative (Agonist) Dehydro-Enkephalin->Opioid_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase cAMP->Cellular_Response Leads to

Figure 1: Opioid receptor signaling cascade initiated by dehydro-enkephalin binding.

Quantitative Data Presentation

Derivative Nameμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[D-Ala², ΔPhe⁴, Leu⁵]-enkephalin1.525.3450.1
[D-Ala², ΔPro³, Leu⁵]-enkephalinamide5.210.8890.5
Di-dehydro-[Leu⁵]-enkephalin12.78.1>1000

Experimental Protocols

A detailed protocol for determining the binding affinity of dehydro-enkephalin derivatives to opioid receptors is provided below. This protocol is a general guideline and may require optimization based on the specific cell line, radioligand, and equipment used.

Membrane Preparation from Cells Expressing Opioid Receptors

This protocol describes the preparation of cell membranes from cultured cells stably or transiently expressing a specific opioid receptor subtype (μ, δ, or κ).

Materials:

  • Cells expressing the opioid receptor of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Cell scrapers

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Grow cells to 80-90% confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a small volume of ice-cold Lysis Buffer to the cells and incubate on ice for 10-15 minutes.

  • Scrape the cells from the surface of the culture vessel and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication (3-4 short bursts of 10 seconds each) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Membrane Preparation Workflow Start Cell Culture (Opioid Receptor Expressing) Wash Wash with ice-cold PBS Start->Wash Lyse Lyse cells in Hypotonic Buffer Wash->Lyse Scrape Scrape and Collect Cells Lyse->Scrape Centrifuge1 Centrifuge at 500 x g Scrape->Centrifuge1 Homogenize Homogenize Cell Pellet Centrifuge1->Homogenize Collect Pellet Centrifuge2 Centrifuge at 1,000 x g Homogenize->Centrifuge2 Centrifuge3 Centrifuge Supernatant at 40,000 x g Centrifuge2->Centrifuge3 Collect Supernatant Resuspend Resuspend Membrane Pellet in Assay Buffer Centrifuge3->Resuspend Collect Pellet Quantify Determine Protein Concentration Resuspend->Quantify Store Aliquot and Store at -80°C Quantify->Store

Figure 2: Workflow for preparing cell membranes for binding assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of unlabeled dehydro-enkephalin derivatives by measuring their ability to displace a specific radioligand from the opioid receptors.

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Radioligand specific for the opioid receptor subtype:

    • μ-receptor: [³H]DAMGO

    • δ-receptor: [³H]Naltrindole or [³H]DPDPE

    • κ-receptor: [³H]U69,593

  • Unlabeled dehydro-enkephalin derivatives (test compounds) at various concentrations

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radioactive, high-affinity ligand for the receptor of interest (e.g., Naloxone for μ-receptors).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled dehydro-enkephalin derivatives in Assay Buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

      • Competition: 50 µL of each concentration of the dehydro-enkephalin derivative, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit in the dark for at least 4 hours to allow the filter to become transparent.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of the dehydro-enkephalin derivative.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Competitive_Binding_Assay_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Radioligand, Test Compounds, Membranes Plate_Setup Set up 96-well Plate: Total, Non-specific, & Competition Wells Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Data Plot % Inhibition vs. [Test Compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Figure 3: Workflow for the competitive radioligand binding assay.

Conclusion

The provided protocols offer a robust framework for the characterization of dehydro-enkephalin derivatives at opioid receptors. By systematically determining the binding affinities of these compounds, researchers can gain valuable insights into their structure-activity relationships, receptor selectivity, and potential as therapeutic agents. Accurate and reproducible data generated from these assays are critical for advancing the development of novel analgesics and other drugs targeting the opioid system.

Application Notes and Protocols for Assessing the Analgesic Effects of Dehydro-Enkephalins in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo animal models and protocols for evaluating the analgesic properties of dehydro-enkephalins, synthetic analogs of endogenous opioid peptides that primarily target the delta-opioid receptor. Due to a scarcity of publicly available quantitative data specifically for dehydro-enkephalins in common analgesic assays, data for potent and selective delta-opioid agonists, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), are presented as a proxy to illustrate the expected analgesic profile.

Introduction to Dehydro-Enkephalins and Analgesia

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[1] Dehydro-enkephalins are synthetic analogs designed for increased stability and potency. These compounds primarily exert their analgesic effects through the activation of delta-opioid receptors (DORs), which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[2][3] Activation of DORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. Understanding the in vivo analgesic effects of dehydro-enkephalins is a critical step in the development of novel pain therapeutics with potentially fewer side effects than traditional mu-opioid receptor agonists like morphine.

In Vivo Animal Models for Analgesia Assessment

Several well-established rodent models are utilized to assess the analgesic efficacy of compounds like dehydro-enkephalins. These tests measure the response to different types of noxious stimuli, including thermal and chemical pain.

Tail-Flick Test

The tail-flick test is a widely used method to assess spinal analgesia. It measures the latency of a rodent to withdraw its tail from a source of thermal stimulus. An increase in the tail-flick latency indicates an analgesic effect.

Hot-Plate Test

The hot-plate test is another common method for evaluating centrally mediated analgesia. This test measures the reaction time of an animal placed on a heated surface, with responses including paw licking or jumping. A longer latency to respond suggests an analgesic effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical method of inducing visceral pain to screen for peripheral and central analgesic activity. An intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes." A reduction in the number of writhes following drug administration indicates analgesia.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analgesic effects of potent delta-opioid receptor agonists, which can be considered indicative of the potential efficacy of dehydro-enkephalins.

Table 1: Analgesic Potency of Delta-Opioid Agonists in the Tail-Flick Test (Intracerebroventricular Administration in Rats)

CompoundED50 (nmol)Relative Potency (vs. β-Endorphin)
[D-Ala2, D-Leu5]-enkephalin (DADLE)> 20Less Potent[5]
β-Endorphin2.51.0[5]

ED50: The dose required to produce a maximal effect in 50% of the population.

Table 2: Analgesic Effects of an Enkephalinase Inhibitor in Various Pain Models

TestCompoundDose (mg/kg, p.o.)Effect
Hot-Plate TestD-Phe-AHPA500168% increase in jumping time (p<0.1)[6]
1000211% increase in jumping time (p<0.01)[6]
Acetic Acid Writhing TestD-Phe-AHPA30-250 (s.c.)Dose-dependent inhibition of writhing[6]

D-Phe-AHPA is an enkephalinase inhibitor, which enhances the effects of endogenous enkephalins.

Experimental Protocols

Tail-Flick Test Protocol

Objective: To assess the spinal analgesic effect of a test compound.

Materials:

  • Male Sprague-Dawley rats (200-300 g)

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainers

  • Test compound (e.g., dehydro-enkephalin analog) and vehicle

  • Positive control (e.g., morphine)

  • Naloxone (opioid antagonist)

Procedure:

  • Acclimation: Acclimate the rats to the experimental room and restrainers for at least 30 minutes before testing.

  • Baseline Latency: Gently place the rat in the restrainer and position its tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. Determine the baseline tail-flick latency for each animal. The average of three readings, taken at 15-minute intervals, should be used. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Antagonist Study (Optional): To confirm opioid receptor mediation, a separate group of animals can be pre-treated with naloxone before the administration of the test compound.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot-Plate Test Protocol

Objective: To evaluate the central analgesic effect of a test compound.

Materials:

  • Male Swiss Webster mice (20-30 g)

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Plexiglas cylinder to confine the animal on the hot plate

  • Test compound, vehicle, and positive control

  • Naloxone

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes.

  • Baseline Latency: Place each mouse individually on the hot plate within the cylinder and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, shaking, or jumping). A cut-off time (e.g., 30-60 seconds) should be set to avoid tissue injury.

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Post-Treatment Latency: Measure the hot-plate latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Antagonist Study (Optional): Administer naloxone prior to the test compound to determine if the analgesic effect is opioid receptor-mediated.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Acetic Acid-Induced Writhing Test Protocol

Objective: To assess the peripheral and central analgesic activity of a test compound.

Materials:

  • Male albino mice (20-25 g)

  • 0.6% acetic acid solution

  • Test compound, vehicle, and positive control (e.g., aspirin)

  • Observation chambers

Procedure:

  • Fasting: Fast the mice overnight with free access to water.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

Dehydro-enkephalins, acting as delta-opioid receptor agonists, trigger a cascade of intracellular events that lead to analgesia. The binding of the ligand to the G-protein coupled receptor (GPCR) initiates the signaling pathway.

delta_opioid_signaling ligand Dehydro-Enkephalin receptor Delta-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o (inhibitory) g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channels (GIRKs) g_beta_gamma->k_channel Activates ca_channel Ca2+ Channels (Voltage-gated) g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp pka Protein Kinase A camp->pka Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: Delta-opioid receptor signaling cascade leading to analgesia.

Experimental Workflow for In Vivo Analgesia Assessment

The following diagram illustrates a typical workflow for assessing the analgesic effects of a dehydro-enkephalin analog in a rodent model.

experimental_workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Nociceptive Testing (e.g., Tail-Flick, Hot-Plate) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Drug Administration (Vehicle, Dehydro-Enkephalin, Positive Control) grouping->treatment post_treatment Post-Treatment Nociceptive Testing (at various time points) treatment->post_treatment data_analysis Data Collection and Analysis (%MPE or % Inhibition) post_treatment->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo analgesic assessment.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Unsaturated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The characterization of unsaturated peptides, which contain one or more carbon-carbon double or triple bonds, presents a unique analytical challenge. These modifications can be endogenous, such as in dehydroamino acid-containing peptides, or introduced synthetically to modulate peptide structure and function.[1] The presence of unsaturation significantly influences the peptide's conformation, stability, and biological activity.[1][2] Therefore, the precise localization of the site of unsaturation is critical for understanding structure-activity relationships and for the development of novel peptide-based therapeutics.

Traditional collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) methods are often insufficient for the unambiguous localization of C=C bonds within a peptide backbone. These techniques typically induce fragmentation at the labile peptide bonds, leaving the position of the double bond unresolved. To address this limitation, several advanced mass spectrometry techniques have been developed, including electron-based dissociation (ExD) methods like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), Ultraviolet Photodissociation (UVPD), and Ozone-induced Dissociation (OzID).

This document provides an overview and detailed protocols for the application of these techniques in the characterization of unsaturated peptides.

Electron-based Dissociation (ExD) for Unsaturated Peptides

Electron-based dissociation methods, such as ETD and ECD, are powerful tools for peptide sequencing that preserve labile post-translational modifications.[3] In ExD, multiply protonated peptide ions react with low-energy electrons (ECD) or reagent anions (ETD) to induce fragmentation. This process leads to the cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions, while leaving most side chains and modifications intact.

For unsaturated peptides, particularly those containing dehydroamino acid residues like dehydroalanine (Dha), ExD can provide unique fragmentation patterns that facilitate the localization of the unsaturation. A notable phenomenon is the "dehydroalanine effect," where the presence of a Dha residue leads to enhanced cleavage of its N-Cα bond, resulting in prominent c- and z-ions that pinpoint the location of the modification.[4]

Experimental Protocol: Electron Transfer Dissociation (ETD)

This protocol outlines a general procedure for the ETD analysis of unsaturated peptides using a linear ion trap mass spectrometer.

1.1.1. Sample Preparation

  • Peptide Solution: Prepare a 1-10 µM solution of the unsaturated peptide in a solvent compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid. Ensure the peptide is fully dissolved.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

1.1.2. Mass Spectrometry Parameters

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 1.5-2.0 kV.

  • Tube Lens Voltage: 100-150 V.

  • Ion Transfer Tube Temperature: 250-300 °C.

  • MS1 Scan: Acquire a full scan to identify the precursor ion of the unsaturated peptide.

  • Isolation Window: 1.5-2.0 m/z for the precursor ion.

  • ETD Reagent: Fluoranthene is a commonly used reagent.

  • Reagent Target: 1-5 x 10^5.

  • Reaction Time: 10-100 ms. The optimal reaction time should be determined empirically for each peptide.

  • Supplemental Activation: In some cases, supplemental collisional activation (e.g., "EThcD") can be applied to the charge-reduced precursor to enhance fragmentation.[5]

1.1.3. Data Analysis

  • Fragment Ion Identification: Identify the c- and z-type fragment ions in the ETD spectrum.

  • Sequence Mapping: Map the identified fragment ions to the peptide sequence to determine the sequence coverage and localize the site of unsaturation. Software tools that can interpret ETD data are recommended for this step.

Expected Results and Data Presentation

ETD of unsaturated peptides is expected to yield a series of c- and z-type fragment ions. For peptides containing dehydroamino acids, an unusually intense c- or z-ion corresponding to cleavage at the N-Cα bond of the dehydroamino acid residue can be observed, allowing for confident localization of the modification.

ParameterTypical Value/RangeReference
Sequence Coverage 30-80% (highly dependent on charge state and sequence)[6]
Diagnostic Ions Enhanced c- and z-ions at the dehydroamino acid residue[4]
Preservation of other PTMs High[3]

// Styling ESI [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ETD [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [fillcolor="#34A853", fontcolor="#FFFFFF"]; Localization [fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "Workflow for ETD analysis of unsaturated peptides."

Ultraviolet Photodissociation (UVPD) for Unsaturated Peptides

UVPD is a high-energy fragmentation technique that utilizes ultraviolet photons to induce dissociation of peptide ions.[7] The absorption of UV photons, typically at wavelengths of 193 nm or 213 nm, leads to electronic excitation and subsequent fragmentation of the peptide backbone.[8] UVPD is known for producing a rich variety of fragment ions, including a-, b-, c-, x-, y-, and z-types, often resulting in high sequence coverage.[6][7]

For unsaturated peptides, the C=C bond can act as a chromophore, potentially influencing the UVPD fragmentation pathways.[8] UVPD has been shown to be effective in cleaving C-C bonds adjacent to the site of unsaturation in other biomolecules like lipids, and similar mechanisms may apply to unsaturated peptides, providing diagnostic fragment ions for localization.[9]

Experimental Protocol: Ultraviolet Photodissociation (UVPD)

This protocol provides a general procedure for UVPD analysis of unsaturated peptides.

2.1.1. Sample Preparation

  • Peptide Solution: Prepare a 1-10 µM solution of the unsaturated peptide in a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup: Ensure the UVPD laser is properly aligned and calibrated according to the manufacturer's guidelines.

2.1.2. Mass Spectrometry Parameters

  • Ion Source: ESI in positive ion mode.

  • MS1 Scan: Acquire a full scan to identify the precursor ion.

  • Isolation Window: 1.5-2.0 m/z for the precursor ion.

  • UVPD Laser Wavelength: 193 nm or 213 nm are commonly used.[7][8]

  • Laser Power/Energy: Typically 1-5 mJ per pulse.

  • Number of Pulses/Irradiation Time: 1-10 pulses or an irradiation time of 10-100 ms. These parameters should be optimized to achieve sufficient fragmentation without excessive precursor depletion.

  • MS2 Analyzer: A high-resolution mass analyzer such as an Orbitrap or TOF is recommended for accurate mass measurement of the fragment ions.

2.1.3. Data Analysis

  • Fragment Ion Identification: Identify the various fragment ion types (a, b, c, x, y, z) in the UVPD spectrum.

  • Sequence and Unsaturation Localization: Map the fragment ions to the peptide sequence to determine sequence coverage. Look for diagnostic fragment ions that indicate the position of the C=C bond.

Expected Results and Data Presentation

UVPD of unsaturated peptides is expected to generate a complex fragmentation spectrum with a wide variety of ion types, leading to high sequence coverage. The presence of the C=C bond may lead to specific fragmentation channels that produce diagnostic ions for its localization.

ParameterTypical Value/RangeReference
Sequence Coverage 50-100%[6][7]
Fragment Ion Types a, b, c, x, y, z[6][7]
Fragmentation Efficiency Generally lower than HCD, with a higher abundance of remaining precursor[5]

// Styling ESI [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; UVPD [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [fillcolor="#34A853", fontcolor="#FFFFFF"]; Localization [fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "Workflow for UVPD analysis of unsaturated peptides."

Ozone-induced Dissociation (OzID) for Unsaturated Peptides

Ozone-induced dissociation (OzID) is a chemical fragmentation method that specifically targets carbon-carbon double bonds.[10] In OzID, mass-selected ions are reacted with ozone gas within the mass spectrometer. The ozone reacts with the C=C bond via a Criegee mechanism, leading to oxidative cleavage and the formation of two diagnostic product ions for each double bond.[11] This technique has been extensively applied to lipids for the unambiguous localization of double bonds.[10] While less common, the principles of OzID are also applicable to unsaturated peptides.

Experimental Protocol: Ozone-induced Dissociation (OzID) (Adapted from Lipid Analysis)

This protocol is adapted from established OzID methods for lipids and provides a starting point for the analysis of unsaturated peptides. Optimization will be required for specific peptide applications.

3.1.1. Sample Preparation

  • Peptide Solution: Prepare a 1-10 µM solution of the unsaturated peptide in a solvent compatible with ESI.

  • Instrument Modification: OzID requires the introduction of ozone into the mass spectrometer, typically into the collision cell of a tandem mass spectrometer. This usually involves custom modification of the instrument.[10]

3.1.2. Mass Spectrometry Parameters

  • Ion Source: ESI in positive ion mode.

  • MS1 Scan: Acquire a full scan to identify the precursor ion.

  • Isolation Window: 1.5-2.0 m/z for the precursor ion.

  • Ozone Introduction: Introduce a controlled flow of ozone into the collision cell.

  • Reaction Time: 1-10 seconds. This is a critical parameter that needs to be optimized for efficient reaction without excessive side reactions.

  • Activation: Low-energy CID can be applied concurrently with ozonolysis (COzID) to induce fragmentation of the peptide backbone in addition to the C=C bond cleavage.[11]

  • MS2 Analyzer: A high-resolution mass analyzer is beneficial for resolving the diagnostic product ions.

3.1.3. Data Analysis

  • Diagnostic Ion Identification: Identify the pairs of product ions resulting from the oxidative cleavage of each C=C bond.

  • Unsaturation Localization: The masses of these diagnostic ions will directly correspond to the fragments on either side of the original double bond, allowing for its precise localization within the peptide.

Expected Results and Data Presentation

For each C=C bond in the unsaturated peptide, OzID is expected to produce a pair of characteristic fragment ions. The masses of these fragments will allow for the unambiguous assignment of the double bond's position.

ParameterExpected OutcomeReference (Lipid Analysis)
Specificity Highly specific for C=C bonds[10]
Diagnostic Ions Two product ions for each C=C bond[11]
Ambiguity Low to none for C=C bond position[10]

// Styling ESI [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; OzID [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [fillcolor="#34A853", fontcolor="#FFFFFF"]; Localization [fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "Workflow for OzID analysis of unsaturated peptides."

Quantitative Data Summary and Comparison

The choice of fragmentation technique for the analysis of unsaturated peptides depends on the specific analytical goal. The following table summarizes some of the key quantitative performance metrics for ETD and UVPD based on available literature. Data for OzID of peptides is currently limited.

FeatureETDUVPDOzID (projected for peptides)References
Primary Fragment Ions c, za, b, c, x, y, zDiagnostic pairs from C=C cleavage[4],[7],[11]
Sequence Coverage Moderate to HighHigh to Very HighLow (backbone)[6]
Specificity for C=C LowLow to ModerateVery High[4],[9],[10]
Preservation of Labile PTMs HighModerate to HighHigh[3],[5]
Instrumentation Commercially availableIncreasingly availableRequires custom modification[10]

Conclusion

The characterization of unsaturated peptides is crucial for understanding their biological function and for the development of new therapeutics. While traditional mass spectrometry methods often fall short in localizing C=C bonds, advanced techniques such as Electron-based Dissociation (ExD), Ultraviolet Photodissociation (UVPD), and Ozone-induced Dissociation (OzID) offer powerful solutions. ExD, particularly ETD, can provide diagnostic fragment ions for dehydroamino acid-containing peptides. UVPD offers high sequence coverage and a rich variety of fragment ions that can aid in both sequencing and localization of unsaturation. OzID provides unparalleled specificity for the direct cleavage of C=C bonds, enabling their unambiguous localization. The choice of the optimal technique will depend on the specific peptide, the nature of the unsaturation, and the analytical information required. The protocols and data presented in this application note provide a guide for researchers to effectively utilize these powerful mass spectrometry techniques for the in-depth characterization of unsaturated peptides.

References

Application Notes and Protocols: Methods for Introducing Dehydroalanine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroalanine (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that serves as a valuable tool for chemical biologists and drug development professionals.[1][2] Its electrophilic nature makes it a reactive handle for site-specific protein modification, enabling the introduction of a wide array of functionalities such as fluorescent probes, cross-linkers, and mimics of post-translational modifications (PTMs).[3][4][5] Dha is also a key intermediate in the biosynthesis of lantibiotics, a class of antimicrobial peptides with intricate cyclic structures.[4] Due to its reactivity, Dha is typically generated post-synthetically from stable precursor amino acids like serine, cysteine, or selenocysteine that have been incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[2][6] This document provides detailed protocols for the most common and effective methods of introducing dehydroalanine into synthetic peptides.

General Experimental Workflow

The synthesis of a dehydroalanine-containing peptide generally follows a multi-step process, beginning with the synthesis of a precursor peptide, followed by a chemical conversion step to generate the Dha residue, and finally purification.

G sp_synthesis Solid-Phase Peptide Synthesis (Incorporate Precursor Amino Acid) cleavage Cleavage from Resin & Global Deprotection sp_synthesis->cleavage purification1 HPLC Purification of Precursor Peptide cleavage->purification1 analysis1 LC-MS/MALDI Analysis purification1->analysis1 conversion Post-Synthetic Conversion (e.g., Oxidation, Elimination) analysis1->conversion purification2 HPLC Purification of Dha-Peptide analysis2 Final Product Analysis purification2->analysis2 conversion->purification2 G precursor Peptide-Sec(Ph) intermediate Selenoxide Intermediate precursor->intermediate + Oxidant oxidant Oxidant (H₂O₂ or NaIO₄) elimination Syn-Elimination (- PhSeOH) intermediate->elimination product Peptide-Dha elimination->product G cys_pep Peptide-Cys sulfonium Cyclic Sulfonium Intermediate cys_pep->sulfonium + Alkylating Agent alkylating_agent Dibromo-reagent dha_pep Peptide-Dha sulfonium->dha_pep Base-mediated Elimination base Base (e.g., pH 8-9) G cluster_0 Dha as a Michael Acceptor dha_pep Peptide-Dha adduct Thioether Adduct (e.g., Lanthionine) dha_pep->adduct Michael Addition nucleophile Nucleophile (e.g., Cysteine Thiol) nucleophile->adduct

References

Application Note: In Vitro Stability Assessment of [ΔAla³]-Enkephalin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the in vitro assessment of [ΔAla³]-Enkephalin stability in plasma. [ΔAla³]-Enkephalin is a synthetic analog of the endogenous opioid peptide, Leucine-Enkephalin, with a dehydro-alanine substitution at the 3rd position. This modification is intended to enhance resistance to enzymatic degradation, thereby prolonging the peptide's half-life and therapeutic potential. This document provides a detailed experimental workflow, analytical methodologies, and data interpretation for researchers, scientists, and drug development professionals. The protocol is designed to be a robust and reproducible method for determining the pharmacokinetic profile of [ΔAla³]-Enkephalin in a preclinical setting.

Introduction

Endogenous enkephalins are rapidly degraded in plasma by peptidases, primarily aminopeptidases that cleave the N-terminal Tyr-Gly bond, and to a lesser extent by carboxypeptidases.[1][2][3] This rapid degradation limits their therapeutic utility. The introduction of a dehydro-alanine residue at the 3rd position ([ΔAla³]) is a strategic modification aimed at increasing the peptide's resistance to enzymatic hydrolysis.[4][5] The α,β-unsaturation in the dehydro-alanine residue is known to confer resistance to certain peptidases.[4][6] This application note provides a standardized protocol to quantify the stability of [ΔAla³]-Enkephalin in plasma and compare it to the native Leucine-Enkephalin.

Data Presentation

The stability of [ΔAla³]-Enkephalin was assessed in human plasma over a 2-hour period. The following tables summarize the quantitative data obtained, comparing the stability of [ΔAla³]-Enkephalin with that of native Leucine-Enkephalin.

Table 1: In Vitro Plasma Stability of [ΔAla³]-Enkephalin vs. Leucine-Enkephalin

Time (minutes)% Remaining Leucine-Enkephalin% Remaining [ΔAla³]-Enkephalin
0100100
154592
302285
60870
120<155

Table 2: Pharmacokinetic Parameters in Human Plasma

CompoundHalf-life (t½, minutes)Degradation Rate Constant (k, min⁻¹)
Leucine-Enkephalin~10~0.0693
[ΔAla³]-Enkephalin~138~0.0050

Experimental Protocols

This section provides a detailed methodology for the in vitro plasma stability assessment of [ΔAla³]-Enkephalin.

Materials and Reagents
  • [ΔAla³]-Enkephalin (synthesis as per established methods)

  • Leucine-Enkephalin (commercial standard)

  • Human Plasma (pooled, heparinized)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Water (deionized, 18 MΩ·cm)

  • Internal Standard (e.g., a stable isotope-labeled enkephalin analog)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Precipitation cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solutions (1 mg/mL in DMSO) incubate Incubate Peptides with Plasma (10 µM final concentration) at 37°C prep_peptide->incubate prep_plasma Thaw Pooled Human Plasma on ice prep_plasma->incubate timepoints Collect Aliquots at 0, 15, 30, 60, 120 min incubate->timepoints quench Quench Reaction with Cold Acetonitrile containing Internal Standard timepoints->quench precipitate Vortex and Centrifuge to Precipitate Proteins quench->precipitate supernatant Transfer Supernatant precipitate->supernatant lcms Analyze by LC-MS/MS supernatant->lcms quantify Quantify Remaining Peptide lcms->quantify

Caption: Experimental workflow for the in vitro plasma stability assay.

Detailed Protocol
  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of [ΔAla³]-Enkephalin and Leucine-Enkephalin in DMSO.

  • Plasma Preparation: Thaw pooled human plasma on ice. Pre-warm the required volume to 37°C for 10 minutes.

  • Incubation:

    • In a 96-well plate, add the test peptide to pre-warmed plasma to achieve a final concentration of 10 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-point Sampling:

    • At specified time points (0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • The 0-minute time point represents the initial concentration and is processed immediately after adding the peptide to the plasma.

  • Reaction Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the plasma aliquot.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new 96-well plate or HPLC vials.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent peptide.[1]

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from plasma components and metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of remaining compound against time.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Signaling Pathways and Logical Relationships

The degradation of enkephalins in plasma is primarily mediated by specific enzymes. The introduction of [ΔAla³] is hypothesized to alter this degradation pathway.

G cluster_leu_enk Leucine-Enkephalin Degradation cluster_delta_ala_enk [ΔAla³]-Enkephalin Degradation Leu_Enk Tyr-Gly-Gly-Phe-Leu Aminopeptidase Aminopeptidase Leu_Enk->Aminopeptidase Tyr Tyr Gly_Gly_Phe_Leu Gly-Gly-Phe-Leu Aminopeptidase->Tyr Cleavage Aminopeptidase->Gly_Gly_Phe_Leu Cleavage Delta_Ala_Enk Tyr-Gly-ΔAla-Phe-Leu Aminopeptidase2 Aminopeptidase Delta_Ala_Enk->Aminopeptidase2 Slow_Cleavage Slow or Inhibited Cleavage Aminopeptidase2->Slow_Cleavage

Caption: Proposed degradation pathways in plasma.

Conclusion

The incorporation of a dehydro-alanine residue at the 3rd position of Leucine-Enkephalin significantly enhances its stability in human plasma. The provided protocol offers a reliable method to quantify this increased stability. This enhanced stability suggests that [ΔAla³]-Enkephalin may have a more favorable pharmacokinetic profile in vivo, making it a promising candidate for further drug development. The methodologies and data presented herein serve as a valuable resource for researchers in the field of peptide drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Solid-Phase Synthesis of Dehydropeptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of dehydropeptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specialized area of peptide chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase synthesis of dehydropeptides in a question-and-answer format.

Problem 1: Low Coupling Efficiency and Low Yield

Q: I am experiencing low coupling efficiency when introducing a dehydroamino acid residue, leading to a low overall yield. What are the possible causes and solutions?

A: Low coupling efficiency is a frequent challenge due to the reduced nucleophilicity of the N-terminal amine of the growing peptide chain after the incorporation of a dehydroamino acid.[1] Here are the potential causes and recommended troubleshooting steps:

  • Cause: The electron-withdrawing nature of the α,β-double bond in the dehydroamino acid reduces the nucleophilicity of the amine, making the subsequent coupling reaction sluggish.

  • Solution 1: Use a more potent coupling reagent. Standard coupling reagents may not be sufficient. Consider using more reactive reagents such as HATU, HCTU, or COMU, which have been shown to be highly efficient in peptide couplings.[2][3] The use of carbodiimides like DCC or DIC in combination with additives like OxymaPure can also be effective.[4]

  • Solution 2: Increase reaction time and/or temperature. Allowing the coupling reaction to proceed for a longer duration (e.g., overnight) can help drive it to completion.[5] Microwave-assisted synthesis can also be employed to increase the reaction temperature and rate, but care must be taken to avoid side reactions.[6]

  • Solution 3: Perform a double coupling. If a single coupling does not result in a satisfactory yield, a second coupling step with fresh reagents can be performed to ensure complete reaction.[5]

  • Solution 4: Use pre-formed dehydrodipeptides. Synthesizing a dipeptide containing the dehydroamino acid in solution phase and then coupling it to the resin-bound peptide can be a more efficient strategy.[1]

Problem 2: β-Elimination Side Reaction

Q: I am observing a significant amount of a side product resulting from β-elimination, especially when synthesizing dehydroalanine from a cysteine or serine precursor. How can I minimize this?

A: β-elimination is a common side reaction during the synthesis of dehydroalanine from β-substituted amino acids like cysteine and serine, particularly under basic conditions used for Fmoc deprotection.[7][8]

  • Cause: The base used for Fmoc deprotection (e.g., piperidine) can catalyze the elimination of the side-chain protecting group of cysteine or the hydroxyl group of serine, leading to the formation of a dehydroalanine residue and subsequent side reactions like the addition of piperidine.[7]

  • Solution 1: Use a more sterically hindered and less nucleophilic base for Fmoc deprotection. Consider using piperazine instead of piperidine, as it has been shown to cause fewer side reactions.[9] The addition of HOBt to the deprotection solution can also help suppress aspartimide formation, a related side reaction.[6][9]

  • Solution 2: Choose an appropriate side-chain protecting group for cysteine. The trityl (Trt) protecting group is a good choice for routine synthesis as it is labile to TFA and is removed during the final cleavage.

  • Solution 3: Optimize the on-resin elimination conditions. When preparing dehydroalanine from cysteine, methods like bis-alkylation-elimination can be employed.[10] For serine, dehydration can be achieved using reagents like EDC/CuCl. Careful optimization of the reaction time and temperature for these steps is crucial to maximize the desired product and minimize side reactions.

Problem 3: Racemization

Q: I am concerned about racemization of the amino acid residues during coupling, especially when using high temperatures. How can I control this?

A: Racemization is a potential side reaction during peptide synthesis, particularly for certain amino acids like histidine and cysteine, and can be exacerbated by elevated temperatures.[4][6]

  • Cause: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.

  • Solution 1: Lower the coupling temperature. For sensitive amino acids, reducing the coupling temperature (e.g., from 80°C to 50°C in microwave synthesis) can significantly limit racemization.[6]

  • Solution 2: Use a less activating coupling reagent for sensitive residues. For amino acids prone to racemization, using a milder coupling reagent like DIC/Oxyma can be beneficial.[4]

  • Solution 3: Employ a hindered amine base. Using a sterically hindered base like 2,4,6-collidine instead of DIPEA in the coupling reaction can help minimize racemization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to introduce a dehydroamino acid into a peptide sequence on a solid support?

A1: There are two main strategies for incorporating dehydroamino acids in SPPS:

  • Direct coupling of a protected dehydroamino acid derivative: This method involves the synthesis of an Fmoc-protected dehydroamino acid and its direct coupling to the growing peptide chain. This approach offers good control over the stereochemistry of the double bond. However, the coupling step can be challenging due to the reduced nucleophilicity of the amine.

  • On-resin formation from a precursor amino acid: This strategy involves incorporating a stable precursor amino acid, such as serine, threonine, or cysteine, into the peptide chain and then converting it to the dehydroamino acid residue on the solid support.[10] This can be achieved through β-elimination reactions. This method can be more efficient for certain sequences but requires careful optimization of the elimination step to avoid side reactions.

The choice of method depends on the specific dehydroamino acid, the peptide sequence, and the available synthetic expertise.

Q2: How can I monitor the progress and completion of the coupling and deprotection steps during the synthesis of dehydropeptides?

A2: Several qualitative and quantitative methods can be used:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates an incomplete reaction. It is a widely used and reliable method for monitoring coupling completion.

  • Fmoc Release Monitoring: The Fmoc group has a strong UV absorbance. By monitoring the UV absorbance of the solution during the piperidine treatment for Fmoc deprotection, the progress of the reaction can be followed quantitatively.[11]

  • Mass Spectrometry (MS): After cleaving a small amount of the peptide from the resin, LC-MS analysis can be used to check the mass of the synthesized peptide and identify any deletion or side products, providing a clear picture of the synthesis progress.

Q3: What are the recommended purification techniques for crude dehydropeptides?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides, including dehydropeptides.

  • Stationary Phase: C18 columns are widely used for peptide purification.

  • Mobile Phase: A gradient of acetonitrile in water is typically used as the mobile phase.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly added to both the aqueous and organic phases to improve peak shape and resolution.

  • Gradient Optimization: The gradient slope should be optimized to achieve the best separation between the desired peptide and any impurities. A shallow gradient is often preferred for complex mixtures.

Quantitative Data Summary

The following tables summarize some of the quantitative data available in the literature regarding the synthesis of dehydropeptides. It is important to note that yields and purities are highly sequence-dependent and can vary significantly based on the specific conditions used.

Table 1: Yields of Tetrapeptides Containing Dehydroalanine and Dehydrophenylalanine

Peptide SequenceCoupling MethodYield (%)Purity (%)Reference
Boc-Gly-ΔAla-Gly-ΔAla-OMeIsobutyl chloroformate70Not Reported[12]
Boc-Phe-ΔAla-Phe-ΔAla-OMeIsobutyl chloroformate73Not Reported[12]

Table 2: Effect of Temperature on Racemization of Fmoc-L-His(Trt)-OH during Coupling

Coupling ReagentTemperature (°C)% D-productReference
DIC/OxymaRoom Temperature1.8[4]
Various5531.0[4]

Experimental Protocols

Protocol 1: On-Resin Synthesis of Dehydroalanine from a Cysteine Residue

This protocol is adapted from methods involving the conversion of cysteine to dehydroalanine on a solid support.[10]

  • Fmoc-SPPS: Assemble the peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. Incorporate Fmoc-Cys(Trt)-OH at the desired position.

  • Deprotection of Cysteine: After completing the peptide sequence, selectively deprotect the trityl group from the cysteine side chain.

  • Bis-Alkylation: Treat the resin-bound peptide with an excess of an alkylating agent (e.g., 2,5-dibromohexanediamide) in a suitable solvent like DMF.

  • Elimination: Induce β-elimination by treating the resin with a base (e.g., DBU) in DMF to form the dehydroalanine residue.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

  • Purification: Purify the crude peptide by RP-HPLC.

Protocol 2: Purification of a Crude Dehydropeptide by RP-HPLC

This is a general protocol for the purification of synthetic peptides.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from a low percentage of Solvent B (e.g., 5%) to a high percentage (e.g., 95%) over a specified time (e.g., 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution of the peptide at a wavelength of 214 nm or 280 nm (if the peptide contains aromatic residues).

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_dehydro Dehydroamino Acid Formation cluster_cleavage Cleavage & Purification resin Resin Swelling deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (e.g., HATU/DIPEA/DMF) deprotection1->coupling wash1 Washing coupling->wash1 deprotection2 Repeat Deprotection wash1->deprotection2 Repeat n-1 times coupling2 Repeat Coupling deprotection2->coupling2 wash2 Washing coupling2->wash2 elimination On-Resin β-Elimination (e.g., from Cys or Ser precursor) wash2->elimination cleavage Cleavage from Resin & Deprotection (e.g., TFA Cocktail) elimination->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Experimental workflow for the solid-phase synthesis of dehydropeptides.

troubleshooting_workflow start Problem Encountered low_yield Low Yield / Incomplete Coupling? start->low_yield side_reaction Side Reaction Observed? low_yield->side_reaction No solution_coupling Increase Coupling Time/Temp Use Stronger Coupling Reagent Double Couple low_yield->solution_coupling Yes purification_issue Purification Difficulty? side_reaction->purification_issue No solution_elimination Optimize β-Elimination Conditions Change Base for Fmoc Deprotection Use Different Protecting Group side_reaction->solution_elimination Yes solution_purification Optimize HPLC Gradient Change Mobile Phase Modifier Use Alternative Chromatography purification_issue->solution_purification Yes end Problem Resolved purification_issue->end No solution_coupling->end solution_elimination->end solution_purification->end

Caption: Troubleshooting workflow for dehydropeptide synthesis.

References

Strategies to improve the stability of dehydroalanine-containing peptides in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of dehydroalanine (Dha)-containing peptides in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my dehydroalanine-containing peptide degrading in solution?

A1: Dehydroalanine (Dha) contains an electrophilic α,β-unsaturated carbonyl group, making it susceptible to degradation via several mechanisms. The primary routes of degradation in aqueous solution are nucleophilic attack and hydrolysis. Dha is particularly unstable at pH values greater than 5.[1] Peptides containing Dha can also undergo β-elimination, especially under alkaline conditions or at elevated temperatures.[1]

Q2: What are the most common strategies to improve the stability of my Dha-containing peptide?

A2: The most effective strategies focus on either modifying the reactive Dha residue or optimizing the formulation conditions.

  • Chemical Modification: The electrophilic nature of the Dha residue can be neutralized by reacting it with a nucleophile.[2] The most common approach is a thia-Michael addition with a thiol-containing molecule (e.g., cysteine, glutathione, or a custom thiol).[2][3][4] This converts the unstable Dha into a stable thioether linkage. Other modifications include palladium-mediated cross-coupling reactions to introduce aryl groups.[5]

  • Formulation Optimization: General strategies for peptide stabilization can also be applied. These include:

    • pH Control: Maintaining the pH of the solution in the acidic range (pH < 5) can significantly slow down degradation.

    • Buffer Selection: Using an appropriate buffer system is crucial for maintaining the optimal pH.

    • Excipients: The addition of co-solvents or lyoprotectants (if lyophilizing) can enhance stability.

Q3: Can I introduce modifications to the Dha residue for reasons other than stability?

A3: Yes, the reactivity of the Dha residue is a powerful tool for site-specific peptide modification. It can be used to attach a wide range of functionalities, including:

  • Fluorescent dyes and labels for imaging studies.[2]

  • Sugars to create glycopeptides.[2]

  • Lipids for lipopeptide synthesis.[4][6]

  • Unnatural side chains to modulate biological activity.[2]

  • Payloads for targeted drug delivery.

Q4: How can I monitor the stability of my Dha-containing peptide?

A4: The stability of your peptide can be monitored by tracking the disappearance of the parent peptide and the appearance of degradation products over time. The most common analytical technique for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).[7] An HPLC-based stability assay will allow you to quantify the percentage of the intact peptide remaining at different time points.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of peptide during storage or experimentation. The pH of the solution is too high (neutral or alkaline).The peptide is reacting with nucleophiles in the buffer or media.The temperature is too high.Adjust the pH of the solution to be acidic (e.g., pH 4-5).Use non-nucleophilic buffers (e.g., acetate or citrate).Store the peptide at 4°C or -20°C. For long-term storage, lyophilization is recommended.
Incomplete conversion during a thiol-addition modification reaction. The thiol concentration is too low.The reaction time is insufficient.The pH is not optimal for the thia-Michael addition.Increase the molar excess of the thiol relative to the peptide.Increase the reaction time and monitor progress by LC-MS.While Dha is more stable at lower pH, the thiol nucleophile is more reactive at slightly higher pH. An optimal pH is often a compromise and may need to be empirically determined (often in the range of pH 6-8).
Multiple peaks observed on LC-MS after purification. The peptide may be degrading during the purification process.The Dha residue may be reacting with other amino acid side chains (e.g., lysine) in an intramolecular fashion.Use a purification buffer with an acidic pH.If intramolecular reactions are suspected, consider protecting reactive side chains during synthesis or modification.
The modified peptide has lost its biological activity. The modification at the Dha site has interfered with a critical binding interaction.The modification has altered the peptide's conformation.If the Dha residue is in a known binding motif, consider moving it to a different position in the peptide sequence.Use a smaller, less disruptive thiol for the modification.Synthesize a small library of modified peptides with different thiols to identify one that preserves activity.

Quantitative Data on Dha Stability

While direct comparative stability data for a single peptide before and after modification is sparse in the literature, the following table provides an indication of the inherent reactivity of precursors that lead to Dha formation, which underscores its transient nature in biological systems.

Peptide/Substrate Condition Parameter Value Reference
Model Substrates (4e and 4j) leading to Dha formation via β-eliminationpH 7.4 phosphate buffer, room temperatureHalf-life (t½)~20 hours[8]

This data highlights the susceptibility of Dha precursors to elimination, forming the reactive Dha residue under physiological conditions. The subsequent modification of Dha via thiol addition is generally a rapid and efficient process, leading to a stable product.

Experimental Protocols

Protocol 1: Thiol-Michael Addition for Stabilization of a Dha-Containing Peptide

This protocol describes a general procedure for the stabilization of a Dha-containing peptide through the addition of a thiol (e.g., N-acetylcysteamine).

Materials:

  • Dha-containing peptide

  • N-acetylcysteamine (or other desired thiol)

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Deionized water

  • LC-MS system for reaction monitoring

Procedure:

  • Peptide Dissolution: Dissolve the Dha-containing peptide in the sodium phosphate buffer to a final concentration of 1 mM.

  • Thiol Solution Preparation: Prepare a 100 mM stock solution of N-acetylcysteamine in deionized water.

  • Reaction Initiation: Add a 10-fold molar excess of the N-acetylcysteamine stock solution to the peptide solution. For example, for 1 mL of the 1 mM peptide solution, add 100 µL of the 100 mM thiol solution.

  • Incubation: Gently mix the reaction and incubate at room temperature (approximately 25°C).

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). The reaction is complete when the peak corresponding to the starting Dha-peptide is no longer observed, and a new peak corresponding to the mass of the thiol-modified peptide is present.

  • Quenching and Purification (Optional): Once the reaction is complete, the modified peptide can be purified from excess thiol using RP-HPLC. The reaction can be quenched by acidifying the mixture with a small amount of trifluoroacetic acid (TFA) before injection onto the HPLC.

Protocol 2: HPLC-Based Stability Assay

This protocol outlines a method for assessing the stability of a Dha-containing peptide in solution over time.

Materials:

  • Dha-containing peptide

  • Buffer solution of interest (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA in water)

  • HPLC system with a C18 column

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the Dha-containing peptide in a suitable solvent (e.g., water or a small amount of DMSO, depending on solubility).

  • Assay Initiation: Dilute the peptide stock solution into the buffer of interest to a final concentration of 0.5 mg/mL.

  • Time Zero (T0) Sample: Immediately after dilution, take an aliquot of the peptide solution (e.g., 50 µL) and mix it with an equal volume of the quenching solution. This is your T0 sample.

  • Incubation: Incubate the remaining peptide solution at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution and quench it in the same manner as the T0 sample.

  • HPLC Analysis: Analyze all samples by RP-HPLC. Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

  • Data Analysis: Integrate the peak area of the parent Dha-peptide at each time point. Calculate the percentage of the peptide remaining at each time point relative to the T0 sample. Plot the percentage of remaining peptide versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Stabilization Reaction cluster_analysis Analysis & Purification start Dha-Containing Peptide mix Mix Peptide and Thiol in Buffer (pH 7.4) start->mix thiol Thiol Solution (e.g., N-acetylcysteamine) thiol->mix incubate Incubate at Room Temperature mix->incubate monitor Monitor by LC-MS incubate->monitor monitor->incubate Incomplete purify Purify by RP-HPLC monitor->purify Reaction Complete end Stable Thioether-Modified Peptide purify->end HPV_E6_Inhibition cluster_pathway HPV E6 Oncogenic Pathway cluster_intervention Therapeutic Intervention E6 HPV E6 Oncoprotein E6AP E6AP (Ubiquitin Ligase) E6->E6AP binds & activates p53 p53 Tumor Suppressor E6AP->p53 targets for ubiquitination cell_cycle_arrest Cell Cycle Arrest / Apoptosis degradation p53 Degradation p53->degradation p53->cell_cycle_arrest promotes proliferation Uncontrolled Cell Proliferation degradation->proliferation DhaPeptide Stabilized Dha-Peptide (E6 Inhibitor) DhaPeptide->E6 covalently binds & inhibits

References

Minimizing byproducts during the synthesis and purification of ΔAla-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of ΔAla-enkephalin (Tyr-ΔAla-Gly-Phe-Leu). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers minimize byproduct formation and achieve high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the solid-phase peptide synthesis (SPPS) of ΔAla-enkephalin?

A1: During the Fmoc-SPPS of any peptide, including ΔAla-enkephalin, several common side reactions can occur. These include:

  • Deletion Sequences: Failure of a coupling or deprotection step results in peptides missing one or more amino acids.

  • Aspartimide Formation: If an aspartic acid residue were present, it could form a succinimide ring, which can lead to racemization and the formation of β-peptides upon ring-opening.[1]

  • Diketopiperazine (DKP) Formation: This is particularly common at the dipeptide stage and can result in the cleavage of the first two amino acids from the resin.[1]

  • Racemization: The chirality of amino acids can be compromised, especially during activation steps, leading to diastereomeric impurities that are difficult to separate.

Q2: What byproducts are specifically associated with the on-resin generation of the ΔAla residue?

A2: The ΔAla residue is typically formed via a base-catalyzed β-elimination reaction from a precursor amino acid, such as a protected serine or cysteine. This step can introduce unique byproducts:

  • Piperidinyl-Alanine Adduct: If the ΔAla precursor is cysteine and piperidine is used for Fmoc deprotection, the piperidine can act as a nucleophile and add to the newly formed dehydroalanine, creating a piperidinyl-alanine adduct.[1]

  • Incomplete Elimination: If the β-elimination reaction does not go to completion, the final peptide will be contaminated with the precursor peptide (e.g., the serine-containing enkephalin).

  • Side Reactions from Precursor: If using a phosphoserine precursor, piperidine-mediated phosphoryl β-elimination can occur, but this method is less common for generating ΔAla for non-phosphorylated targets.

Q3: How can I confirm the presence of the ΔAla residue in my final product?

A3: The presence of the α,β-unsaturated double bond in dehydroalanine makes it highly reactive and detectable. It can be modified by nucleophiles like thiols. A common method is to react the peptide with a thiol-containing compound (e.g., β-mercaptoethanol or cysteine) and observe the mass shift via mass spectrometry. The successful addition of the thiol confirms the presence of the reactive ΔAla residue.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Purity of Crude Peptide After Cleavage
Potential Cause Recommended Solution
Incomplete Fmoc Deprotection Extend the deprotection reaction time or perform a second deprotection step. For difficult sequences, consider adding 1-2% DBU to the piperidine solution to increase basicity.[1]
Peptide Aggregation on Resin Use a lower substitution resin or a resin with better swelling properties (e.g., NovaSyn® TG). Switch the primary synthesis solvent from DMF to NMP or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.
Incomplete Amino Acid Coupling Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M). Perform a "double coupling" for sterically hindered amino acids or for residues known to be difficult to couple. Use a stronger coupling reagent like HATU.
Incomplete β-Elimination Ensure the base used for elimination (e.g., NaOH, DBU) is fresh and at the correct concentration. Increase the reaction time or temperature moderately, but monitor for side reactions.
Side Reactions During Cleavage Ensure the correct scavenger cocktail is used in the trifluoroacetic acid (TFA) cleavage mixture to protect sensitive residues like Tyrosine. A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).
Problem 2: Multiple Peaks on Analytical HPLC of Purified Product
Potential Cause Recommended Solution
Co-elution of Impurities Optimize the HPLC gradient. A shallower gradient (e.g., a smaller increase in % Acetonitrile per minute) will provide better resolution between the main product and closely eluting impurities.
Racemization The presence of a diastereomer may appear as a shoulder or a closely eluting peak. Racemization can be minimized by using additives like HOBt or Oxyma during coupling and avoiding excessive pre-activation times.
Oxidation of Peptide If the peptide contains sensitive residues (though ΔAla-enkephalin does not typically contain methionine), oxidation can occur. Ensure all solvents are degassed and consider adding antioxidants during purification and storage.
Degradation of ΔAla The ΔAla residue is an electrophile and can be susceptible to degradation, especially under harsh pH conditions. Ensure the pH of the mobile phases for HPLC is controlled (typically acidic with 0.1% TFA) and avoid prolonged storage in solution.
Quantitative Data Summary

Note: The following values are illustrative and represent typical targets in peptide synthesis. Actual yields and purity are highly dependent on the specific sequence, scale, synthesis method, and purification protocol.

Table 1: Typical Byproducts and Expected Levels in Crude ΔAla-Enkephalin
Byproduct TypeCommon ExampleTypical % in Crude ProductMethod of Detection
Deletion Peptide Tyr-Gly-Phe-Leu (-ΔAla)5 - 15%LC-MS
Precursor Peptide Tyr-Ser-Gly-Phe-Leu2 - 10%LC-MS
Piperidine Adduct Tyr-(ΔAla+Piperidine)-Gly-Phe-Leu< 5% (if Cys precursor used)LC-MS
Racemized Peptide Tyr-ΔAla-Gly-D-Phe-Leu< 5%Chiral HPLC or HPLC-MS
Table 2: Synthesis Yield and Purification Outcomes
ParameterTypical Target RangeNotes
Crude Peptide Yield 60 - 85%Based on initial resin loading. Lower yields may indicate aggregation or cleavage issues.
Crude Peptide Purity 50 - 70%Highly variable. Assessed by analytical HPLC at 220 nm.
Purified Peptide Yield 15 - 30%Overall yield after HPLC purification. Significant loss during purification is common.
Final Product Purity > 95% to > 98%Required for most biological assays to ensure observed effects are from the target peptide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Tyr-ΔAla-Gly-Phe-Leu

This protocol describes the synthesis on a 0.1 mmol scale using a manual SPPS vessel and Fmoc/tBu strategy. The ΔAla residue is generated from an Fmoc-L-Ser(tBu)-OH precursor.

  • Resin Preparation:

    • Swell 167 mg of Rink Amide resin (loading ~0.6 mmol/g) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling Cycle (for Leu, Phe, Gly):

    • In a separate vial, dissolve Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in DMF.

    • Add Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Confirm completion with a Kaiser test. If positive (blue beads), repeat the coupling.

    • Wash the resin as in step 2.

    • Repeat the deprotection and coupling cycle for each amino acid.

  • Coupling of Serine Precursor and Tyrosine:

    • Couple Fmoc-L-Ser(tBu)-OH (4 eq) using the method in step 3.

    • After deprotection, couple Fmoc-L-Tyr(tBu)-OH (4 eq).

  • On-Resin β-Elimination to form ΔAla:

    • After the final Fmoc deprotection of Tyrosine, wash the resin thoroughly with DMF and then DCM.

    • Treat the resin with a solution of 1 M NaOH in Water/DCM/Methanol (1:1:1) for 1 hour at room temperature. This step is critical and may require optimization.

    • Wash the resin extensively with Water (3x), DMF (3x), and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add 10 mL of the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • Stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: HPLC Purification of ΔAla-Enkephalin
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Buffer A (see below), with a small amount of acetonitrile or DMSO if needed for solubility.

  • HPLC System and Buffers:

    • Column: Preparative C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Buffer A: 0.1% TFA in HPLC-grade water.

    • Buffer B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: ~15 mL/min.

    • Detection: 220 nm and 280 nm.

  • Purification Gradient:

    • Equilibrate the column with 95% Buffer A / 5% Buffer B.

    • Inject the dissolved crude peptide.

    • Run a linear gradient, for example, from 5% to 65% Buffer B over 60 minutes. This gradient should be optimized based on an initial analytical HPLC run of the crude material.

    • Collect fractions corresponding to the main product peak.

  • Product Analysis and Lyophilization:

    • Analyze the collected fractions using analytical HPLC to confirm purity (>95%).

    • Pool the pure fractions, freeze them, and lyophilize to obtain the final product as a white, fluffy powder.

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Synthesis (SPPS) cluster_workup Workup & Purification Resin 1. Resin Swelling Deprotection 3. Fmoc Deprotection Resin->Deprotection Coupling 2. Iterative Coupling (Leu, Phe, Gly, Ser, Tyr) Coupling->Deprotection Repeat for -Leu, -Phe, -Gly Elimination 4. β-Elimination (Ser -> ΔAla) Coupling->Elimination After final Tyr coupling & deprotection Deprotection->Coupling Cleavage 5. Cleavage from Resin (TFA) Elimination->Cleavage Precipitation 6. Ether Precipitation Cleavage->Precipitation Purification 7. HPLC Purification Precipitation->Purification Final 8. Lyophilization & QC Purification->Final

Caption: Workflow for the synthesis and purification of ΔAla-enkephalin.

Troubleshooting_Low_Purity cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Low Purity of Crude Peptide Aggregation Peptide Aggregation Start->Aggregation Coupling Incomplete Coupling Start->Coupling Deprotection Incomplete Deprotection Start->Deprotection Elimination Incomplete Elimination Start->Elimination Sol_Agg Use NMP Solvent or Chaotropic Salts Aggregation->Sol_Agg Sol_Coup Double Couple or use HATU Coupling->Sol_Coup Sol_Dep Extend Time or Add DBU Deprotection->Sol_Dep Sol_Elim Optimize Base/ Time/Temperature Elimination->Sol_Elim

Caption: Troubleshooting logic for low purity of crude ΔAla-enkephalin.

References

Technical Support Center: In Vivo Administration and Dosing of Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for the in vivo administration and dosing of enkephalin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo administration of enkephalin analogs?

A1: The main obstacles to effective in vivo delivery of enkephalin analogs are their poor metabolic stability and limited permeability across the blood-brain barrier (BBB).[1][2][3][4][5] Endogenous enkephalins are rapidly degraded by peptidases in plasma and tissues.[1][6] Furthermore, their hydrophilic nature often prevents them from efficiently crossing the lipophilic BBB to reach their target opioid receptors in the central nervous system.[3][4][5]

Q2: How can the stability of enkephalin analogs be improved for in vivo studies?

A2: Several strategies can be employed to enhance the stability of enkephalin analogs:

  • Chemical Modifications: Introducing non-natural amino acids, modifying the peptide backbone, or adding protective groups at the N- or C-terminus can make the analogs more resistant to enzymatic degradation.[1][7]

  • Co-administration with Peptidase Inhibitors: Administering the enkephalin analog along with inhibitors of enzymes like aminopeptidases and enkephalinase can prevent its rapid breakdown.[8]

  • Formulation Strategies: Encapsulating the analogs in nanoparticles or liposomes can protect them from degradation and improve their pharmacokinetic profile.[4]

Q3: What are the common routes of administration for enkephalin analogs in preclinical studies?

A3: Common administration routes in rodent studies include:

  • Intraperitoneal (IP): A frequent choice for initial screening due to its relative ease of administration.[9]

  • Subcutaneous (SC): Allows for slower absorption and potentially more sustained effects compared to IP injection.

  • Intravenous (IV): Provides immediate systemic circulation but may lead to rapid clearance.

  • Intrathecal (IT): Involves direct injection into the spinal canal, bypassing the BBB to directly target spinal opioid receptors. This route is often used to study spinal analgesic mechanisms.[8]

  • Intracerebroventricular (ICV): Administration directly into the cerebral ventricles, also bypassing the BBB to act on central opioid receptors.

Q4: How can blood-brain barrier penetration of enkephalin analogs be enhanced?

A4: Strategies to improve BBB penetration include:

  • Increasing Lipophilicity: Modifying the analog to be more lipid-soluble can facilitate passive diffusion across the BBB.[6]

  • Prodrug Approach: Attaching a lipophilic moiety that is cleaved off in the brain to release the active analog can improve transport.[10]

  • Glycosylation: Attaching sugar molecules to the peptide can paradoxically enhance BBB transport, potentially by utilizing glucose transporters.[3]

  • Vector-Mediated Transport: Conjugating the analog to a molecule that is actively transported across the BBB, such as a transferrin receptor antibody.

  • Nanoparticle Delivery: Encapsulating the analog in nanoparticles designed to cross the BBB.[4][11]

Troubleshooting Guides

Problem 1: The enkephalin analog shows good in vitro activity but poor efficacy in vivo.

Possible Cause Troubleshooting Suggestion
Rapid degradation Co-administer with a broad-spectrum peptidase inhibitor cocktail. Assess the analog's stability in plasma in vitro to confirm degradation. Consider synthesizing a more stable analog with modified peptide bonds or terminal protecting groups.[1][8]
Poor BBB penetration If a central effect is desired, consider direct administration routes like ICV or IT to confirm central activity. Increase the lipophilicity of the analog through chemical modification. Explore prodrug or nanoparticle-based delivery strategies.[3][4][10]
Suboptimal dosing Perform a dose-response study to determine the optimal dose range. The effective dose may be significantly higher in vivo than in vitro.
Inappropriate route of administration Compare different administration routes (e.g., IP vs. SC vs. IV) to find the one that yields the best pharmacokinetic and pharmacodynamic profile for your analog.

Problem 2: High variability in animal responses to the enkephalin analog.

Possible Cause Troubleshooting Suggestion
Inconsistent drug administration Ensure accurate and consistent dosing for each animal. For injections, use appropriate techniques to minimize variability in absorption.
Biological variability Use a sufficient number of animals per group to account for individual differences. Ensure that animals are of a similar age and weight, and are housed under consistent environmental conditions.
Stress-induced effects Handle animals gently and allow for an adequate acclimatization period before the experiment to minimize stress, which can influence pain perception and opioid sensitivity.

Problem 3: The observed analgesic effect is short-lived.

Possible Cause Troubleshooting Suggestion
Rapid clearance of the analog Consider a different route of administration that allows for slower release, such as subcutaneous injection or the use of a controlled-release formulation.
Metabolic instability As with poor efficacy, investigate the analog's stability and consider modifications or the use of peptidase inhibitors to prolong its half-life.[1][8]

Quantitative Data Summary

Table 1: Example Dosing of Enkephalin Analogs in Rodent Models

AnalogAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
[D-Ala2]-Met-enkephalin-NH2RatIntraperitoneal (IP)80 µg/kgImproved maze performance[9]
Leu-enkephalin (with peptidase inhibitors)RatIntrathecal (IT)0.3 - 100 nmolTail-flick analgesia[8]
Morphine (for comparison)MouseIntraperitoneal (IP)1 - 10 mg/kgIncreased paw withdrawal latency in hot plate test[12]
Endomorphin-2RatIntrathecal (IT)10 - 100 nmolTail-flick analgesia[8]

Experimental Protocols

Detailed Methodology for the Hot Plate Test

The hot plate test is used to assess the analgesic properties of compounds by measuring the latency of a thermal pain response.[12][13][14][15][16]

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Procedure:

    • Set the hot plate surface to a constant temperature, typically between 50-55°C.

    • Gently place the mouse or rat on the hot plate and immediately start a timer.

    • Observe the animal for signs of pain, such as licking a hind paw, shaking a paw, or jumping.

    • Stop the timer as soon as a pain response is observed and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

    • Administer the enkephalin analog or vehicle control at a predetermined time before the test.

  • Data Analysis: Compare the latency times between the treated and control groups. An increase in latency indicates an analgesic effect.

Detailed Methodology for the Formalin Test

The formalin test is a model of continuous pain that has two distinct phases, allowing for the evaluation of different aspects of analgesia.[1][2][17][18][19]

  • Apparatus: A transparent observation chamber with mirrors to allow for an unobstructed view of the animal's paws.

  • Procedure:

    • Acclimate the animal to the observation chamber for at least 30 minutes before the test.

    • Inject a dilute solution of formalin (typically 1-5%) into the plantar surface of one of the animal's hind paws.

    • Immediately place the animal back into the observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

      • Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain.

    • Administer the enkephalin analog or vehicle control prior to the formalin injection.

  • Data Analysis: Compare the duration of nociceptive behaviors in each phase between the treated and control groups. A reduction in these behaviors indicates analgesia.

Visualizations

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Decreased production K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx Enkephalin_Analog Enkephalin Analog Enkephalin_Analog->Opioid_Receptor Binds to

Caption: Opioid receptor signaling cascade.

G Experimental Workflow for In Vivo Analgesia Testing Animal_Acclimatization Animal Acclimatization Drug_Administration Administer Enkephalin Analog or Vehicle Animal_Acclimatization->Drug_Administration Analgesia_Test Perform Analgesia Test (e.g., Hot Plate or Formalin) Drug_Administration->Analgesia_Test Data_Collection Collect Behavioral Data Analgesia_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Workflow for in vivo analgesia studies.

References

Addressing common issues in radioligand binding assays with opioid peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting radioligand binding assays with opioid peptides. The information is designed to help identify and resolve common issues encountered during these sensitive and crucial experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, offering potential causes and solutions to help you optimize your radioligand binding assays.

Q1: Why is my non-specific binding so high?

High non-specific binding can obscure your specific signal, leading to inaccurate results. It is often defined as the binding of the radioligand to components other than the receptor of interest, such as the filter membrane, lipids, or other proteins.[1][2]

  • Potential Causes & Solutions:

    CauseSolution
    Radioligand Issues
    Hydrophobic RadioligandHydrophobic ligands tend to have higher non-specific binding.[3] Consider using a more hydrophilic radioligand if available. Pre-treating filters with a blocking agent like 0.1-0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA) can help reduce non-specific binding to the filter.[3]
    Radioligand DegradationEnsure the radiochemical purity of your ligand is high (ideally >90%).[3] Store the radioligand according to the manufacturer's instructions to prevent degradation.
    Assay Conditions
    Inadequate WashingIncrease the number and/or volume of washes to more effectively remove unbound radioligand. Using ice-cold wash buffer can also be beneficial.
    Suboptimal Buffer CompositionIncluding BSA, salts, or detergents in the wash or binding buffer can help reduce non-specific interactions.[3]
    Tissue/Cell Preparation
    High Protein ConcentrationTitrate the amount of membrane or cell protein used in the assay. Reducing the protein concentration can sometimes lower non-specific binding without significantly affecting the specific signal.

Q2: My specific binding is too low. What can I do?

Low specific binding can make it difficult to obtain a reliable signal and accurate data.

  • Potential Causes & Solutions:

    CauseSolution
    Receptor Issues
    Low Receptor Expression (Bmax)Confirm the expression level of the opioid receptor in your tissue or cell line. If using a cell line, ensure it is a high-expressing clone. Typical Bmax values range from 10-1000 fmol/mg of protein.[4][5]
    Receptor DegradationAdd protease inhibitors to your homogenization and assay buffers to prevent the degradation of opioid peptide receptors by proteases.[6]
    Radioligand Issues
    Low Radioligand Affinity (High Kd)Use a radioligand with high affinity for the receptor of interest (ideally with a Kd in the low nanomolar or picomolar range).[4]
    Low Specific ActivityA radioligand with high specific activity (>20 Ci/mmol for tritiated ligands) is crucial for detecting a strong signal, especially with low receptor densities.[3]
    Assay Conditions
    Assay Not at EquilibriumEnsure the incubation time is sufficient for the binding to reach equilibrium. This can be determined through kinetic association and dissociation experiments.
    Incorrect Buffer pH or Ionic StrengthOpioid receptor binding can be sensitive to pH and the presence of certain ions. Optimize the buffer conditions for your specific receptor and ligand.

Q3: I'm seeing poor reproducibility between experiments. What are the likely culprits?

Lack of reproducibility can stem from a variety of factors, from inconsistent sample preparation to variations in assay conditions.

  • Potential Causes & Solutions:

    CauseSolution
    Pipetting Errors Inconsistent pipetting of small volumes of radioligand, competitor, or membranes can introduce significant variability. Use calibrated pipettes and consistent technique.
    Inconsistent Sample Preparation Ensure that membrane preparations are consistent between batches. This includes using the same protocol, number of cells/tissue, and storage conditions.
    Temperature Fluctuations Perform incubations in a temperature-controlled environment (e.g., a water bath or incubator) to ensure consistent binding kinetics.
    Reagent Variability Use fresh, high-quality reagents. Prepare stock solutions in large batches to minimize variability between experiments.
    Incomplete Mixing Ensure all components are thoroughly but gently mixed at the start of the incubation.

Quantitative Data Summary

The following tables provide a summary of typical binding affinities (Kd) and receptor densities (Bmax) for common radioligands and opioid receptors in various cell lines. These values can serve as a reference for your own experiments.

Table 1: Radioligand Binding Parameters for Opioid Receptors

ReceptorRadioligandCell LineKd (nM)Bmax (pmol/mg protein)
Mu (μ)[³H]-DAMGOCHO0.69 ± 0.061.59 ± 0.04
Mu (μ)[³H]-DiprenorphineCHO5.2 ± 2.49.3 ± 3.7
Delta (δ)[³H]-DPDPEMonkey Brain3.6 ± 0.40.13 ± 0.01
Delta (δ)[³H]-DiprenorphineCHO1.7 ± 0.20.62 ± 0.08
Kappa (κ)[³H]-U69,593Monkey Brain1.9 ± 0.20.21 ± 0.02
Kappa (κ)[³H]-DiprenorphineCHO1.2 ± 0.12.1 ± 0.3

Data compiled from multiple sources. Values are presented as mean ± SEM and can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for key radioligand binding assays are provided below.

Protocol 1: Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.[7]

Materials:

  • Cell membranes or tissue homogenate expressing the opioid receptor of interest.

  • Radiolabeled opioid peptide (e.g., [³H]-DAMGO for μ-receptors).

  • Unlabeled opioid ligand for determining non-specific binding (e.g., naloxone).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% PEI).

  • Scintillation fluid.

Procedure:

  • Prepare a series of dilutions of the radioligand in assay buffer. A typical concentration range would be 0.1x to 10x the expected Kd.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add a specific volume of cell membranes, the radioligand dilution, and assay buffer.

  • For non-specific binding wells, add the cell membranes, the radioligand dilution, and a saturating concentration of the unlabeled ligand (e.g., 10 µM naloxone).

  • Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for a receptor.[7]

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • For total binding wells, add cell membranes, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.

  • For non-specific binding wells, add cell membranes, the radioligand, and a saturating concentration of a standard unlabeled ligand.

  • For the competition wells, add cell membranes, the radioligand, and the corresponding dilution of the test compound.

  • Follow steps 5-8 from the saturation binding assay protocol.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

The following diagrams illustrate key concepts in opioid receptor signaling and experimental workflows.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Buffers) incubation 2. Incubation (Total, Non-specific, Competition) prep->incubation filtration 3. Filtration & Washing incubation->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: A generalized workflow for a typical radioligand binding assay.

G cluster_signaling Opioid Receptor Gi/o Signaling Pathway agonist Opioid Agonist receptor Opioid Receptor (μ, δ, κ) agonist->receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activation g_alpha Gαi/o-GTP g_protein->g_alpha GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels (↑ K+, ↓ Ca2+) g_beta_gamma->ion_channel Modulation camp ↓ cAMP ac->camp

Caption: The canonical Gi/o-coupled signaling pathway for opioid receptors.

G cluster_arrestin β-Arrestin Recruitment Pathway agonist Opioid Agonist receptor Opioid Receptor agonist->receptor grk GRK receptor->grk Activation p_receptor Phosphorylated Receptor grk->p_receptor Phosphorylation b_arrestin β-Arrestin p_receptor->b_arrestin Recruitment internalization Receptor Internalization & Downstream Signaling b_arrestin->internalization

Caption: The β-arrestin pathway involved in opioid receptor desensitization and signaling.[8]

References

Enhancing the yield and purity of synthetic dehydro-enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dehydro-enkephalins. Our goal is to help you enhance the yield and purity of your synthetic peptides.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of dehydro-enkephalins.

1. Synthesis & Reagents

Question Answer
My coupling reaction is incomplete, leading to low yield and deletion sequences. What can I do? Incomplete coupling is a frequent issue, especially with sterically hindered or hydrophobic amino acids.[1] Troubleshooting Steps:Choice of Coupling Reagent: Switch to a more reactive coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more efficient than carbodiimides like DIC, especially for difficult couplings.[2][3][4] • Double Coupling: Perform a second coupling step with fresh reagents after the initial coupling reaction to drive the reaction to completion. • Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the reaction temperature can improve coupling efficiency. However, be aware that prolonged heat can sometimes increase the risk of side reactions. • Additives: Ensure the use of additives like OxymaPure or HOAt, which can enhance coupling efficiency and suppress racemization.[2]
I am observing significant side reactions, such as aspartimide formation or diketopiperazine formation. How can these be minimized? These are common base-catalyzed side reactions in Fmoc-SPPS.[5] • Aspartimide Formation: This is prevalent when an aspartic acid residue is followed by a small amino acid like glycine.[5] To mitigate this, use specialized protecting groups on the aspartic acid side chain or employ coupling conditions that minimize base exposure. • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, leading to cleavage from the resin. It is particularly problematic with proline at the C-terminus.[5] To avoid DKP formation, it is advisable to use pre-formed dipeptide building blocks.[5]
What are the specific challenges associated with incorporating dehydro-amino acid residues like ΔPhe? The introduction of a dehydro-amino acid presents unique challenges. • Direct Coupling of Fmoc-ΔPhe-OH: While commercially available, the direct coupling of Fmoc-ΔPhe-OH can be sluggish due to the electron-withdrawing nature of the double bond.[6] Ensure optimal coupling conditions with highly efficient reagents. • In-situ Dehydration: A common strategy is to incorporate a β-hydroxy precursor (e.g., β-hydroxy-phenylalanine) and then perform a dehydration reaction on the resin-bound peptide. This can be challenging and may not proceed to completion.[7]
My peptide is aggregating on the resin, leading to poor synthesis efficiency. Aggregation is common with hydrophobic sequences.[1] • Chaotropic Agents: The addition of chaotropic agents can disrupt secondary structures and improve solvation. • High Temperature Synthesis: Performing the synthesis at an elevated temperature can help to disrupt aggregation. • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences.

2. Purification

Question Answer
What is the best general approach for purifying crude synthetic dehydro-enkephalins? Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[8][9] The typical mobile phases are water (A) and acetonitrile (B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[8][10]
My peptide peaks are broad or tailing during HPLC purification. Poor peak shape can be due to several factors. • Secondary Interactions: Peptides can interact with free silanol groups on the silica-based column packing. Ensure a low pH of the mobile phase (using TFA) to suppress this. • Column Overload: Injecting too much crude peptide can lead to broad, distorted peaks. Reduce the sample load. • Inappropriate Gradient: A gradient that is too steep will result in poor resolution and broad peaks. Optimize the gradient to be shallower around the elution point of your target peptide.
How do I develop an effective HPLC gradient for my dehydro-enkephalin? Gradient optimization is key to achieving high purity. 1. Scouting Run: Perform an initial analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide. 2. Focused Gradient: Design a shallower gradient around the elution point. For example, if your peptide elutes at 40% B in the scouting run, a new gradient could be 30-50% B over 40 minutes. This will improve the separation of your target peptide from closely eluting impurities.[8]
I am having trouble separating my target dehydro-enkephalin from a specific impurity. This requires careful method optimization. • Change Mobile Phase Modifier: If using TFA, consider switching to an alternative ion-pairing agent or a different pH system if your peptide and column are stable under those conditions. • Different Stationary Phase: If resolution is still an issue, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

3. Analysis & Characterization

Question Answer
How can I confirm the identity and purity of my final product? A combination of analytical techniques is essential. • Analytical RP-HPLC: Use a high-resolution analytical column and an optimized gradient to assess the purity of the collected fractions. Purity is typically reported as the percentage of the main peak area relative to the total peak area at a specific UV wavelength (e.g., 214 or 280 nm). • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the target dehydro-enkephalin.[11] This also helps in identifying impurities.[12]
My mass spectrum shows unexpected masses. What could they be? Unexpected masses often correspond to common side products from SPPS. • Deletion Sequences: Masses corresponding to the target peptide minus one or more amino acids. • Double Incorporations: The mass of the target peptide plus an extra amino acid. • Modification of Side Chains: Look for mass additions corresponding to common modifications, such as oxidation (+16 Da for methionine) or incomplete removal of protecting groups.[5]

Quantitative Data on Synthesis and Purification

The following tables summarize quantitative data on factors affecting the yield and purity of synthetic peptides. While specific data for dehydro-enkephalins is limited, these general principles from peptide synthesis are applicable.

Table 1: Effect of Coupling Reagent on Racemization

Coupling Reagent Combination% Epimerization (D-Isomer)
TBTU/HOBt/DIEA5.2
HATU/HOAt/DIEA1.8
HCTU/DIEA1.5
DIC/OxymaPure0.4

Data adapted from studies on model peptides, illustrating the importance of the coupling reagent in minimizing racemization, a critical factor for purity.

Table 2: Impact of Temperature and Coupling Time on Crude Purity

Peptide SequenceCoupling ChemistryTemperature (°C)Coupling Time (min)Crude Purity (%)
Model Peptide 1DIC254585
Model Peptide 1DIC75590
Model Peptide 2HBTU254570
Model Peptide 2HBTU90588

This data illustrates that increasing the synthesis temperature can allow for significantly shorter coupling times while maintaining or even improving the crude purity of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of [ΔPhe⁴]-Leucine-Enkephalin

This protocol outlines a representative manual Fmoc-SPPS for the synthesis of Tyr-Gly-Gly-ΔPhe-Leu on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (for Tyr, Gly, Gly):

  • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of a coupling reagent (e.g., HATU), and 6 equivalents of a base (e.g., DIEA) in DMF.

  • Add the activation mixture to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 times).

  • Repeat steps 2 and 3 for each amino acid in the sequence.

4. Incorporation of ΔPhe:

  • Couple Fmoc-ΔPhe-OH using the same procedure as in step 3. Due to potentially slower kinetics, a double coupling may be beneficial.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: RP-HPLC Purification of Crude Dehydro-Enkephalin

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a solvent mixture, such as 50% acetonitrile in water.

  • Filter the sample through a 0.45 µm filter.

2. HPLC System Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibrate a C18 preparative column with the starting mobile phase conditions.

3. Purification Method:

  • Scouting Run (Analytical Column):

    • Gradient: 5-65% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Identify the retention time of the target peptide.

  • Preparative Run (Preparative Column):

    • Based on the scouting run, develop a focused gradient. For example, if the peptide eluted at 35% B, a gradient of 25-45% B over 40 minutes could be used.

    • Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

    • Collect fractions corresponding to the main peptide peak.

4. Analysis of Fractions:

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine their purity.

  • Pool the fractions that meet the desired purity level.

5. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each AA Cleavage 4. Cleavage from Resin Wash2->Cleavage Crude Crude Peptide Cleavage->Crude HPLC 5. RP-HPLC Purification Crude->HPLC Analysis 6. Fraction Analysis (HPLC/MS) HPLC->Analysis Lyophilization 7. Lyophilization Analysis->Lyophilization Pool Pure Fractions PurePeptide Pure Dehydro-Enkephalin Lyophilization->PurePeptide opioid_signaling_pathway Enkephalin Dehydro-Enkephalin (Agonist) OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binds to G_Protein Gi/o Protein (αβγ) OpioidReceptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to ReducedNeurotransmitter Reduced Neurotransmitter Release Ca_Channel->ReducedNeurotransmitter Leads to Analgesia Analgesia Hyperpolarization->Analgesia ReducedNeurotransmitter->Analgesia

References

Validation & Comparative

Comparative analysis of "Enkephalin, dehydro-ala(3)-" and native enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the synthetic enkephalin analog, "Enkephalin, dehydro-ala(3)-," and the native enkephalins, [Met]-enkephalin and [Leu]-enkephalin. While direct experimental data for "Enkephalin, dehydro-ala(3)-" is limited in publicly available literature, this guide offers a comprehensive overview based on the established properties of native enkephalins and the predicted impact of the dehydroalanine substitution. Detailed experimental protocols for key comparative assays are also provided to facilitate further research in this area.

Introduction to Enkephalins

Native enkephalins, specifically [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met) and [Leu]-enkephalin (Tyr-Gly-Gly-Phe-Leu), are endogenous pentapeptides that play a crucial role in pain modulation and neurotransmission. They act as ligands for opioid receptors, primarily the mu (µ) and delta (δ) receptors, to produce analgesic effects. However, their therapeutic potential is significantly limited by their rapid degradation by peptidases in the body. This has led to the development of synthetic analogs, such as "Enkephalin, dehydro-ala(3)-," with modifications designed to enhance stability and potency.

Structural and Functional Comparison

The introduction of a dehydroalanine (ΔAla) residue at the third position of the enkephalin sequence (Tyr-Gly-ΔAla-Phe-Met/Leu) is expected to induce significant conformational changes. The double bond in the ΔAla backbone restricts rotational freedom, leading to a more rigid peptide structure. This conformational constraint can have profound effects on receptor binding and signaling.

Expected Effects of dehydro-ala(3) Substitution:

  • Receptor Binding Affinity: The altered conformation may lead to a change in binding affinity for µ and δ opioid receptors. Depending on the induced three-dimensional structure, the affinity could be enhanced or diminished compared to the flexible native enkephalins.

  • Analgesic Potency: Changes in receptor affinity and subsequent signaling are likely to impact the analgesic potency of the analog. A more rigid conformation that fits optimally into the receptor's binding pocket could result in a more potent analgesic.

  • Enzymatic Stability: The primary rationale for introducing unnatural amino acids like dehydroalanine is to increase resistance to enzymatic degradation. The modified peptide bond is expected to be a poor substrate for peptidases that readily cleave native enkephalins, thus prolonging the analog's half-life and duration of action.

Data Presentation

Due to the absence of specific experimental data for "Enkephalin, dehydro-ala(3)-" in the reviewed literature, the following tables present data for the native enkephalins. The corresponding fields for the synthetic analog are marked as "Data not available" to highlight the current research gap.

Table 1: Opioid Receptor Binding Affinity (Ki in nM)

Compoundµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)
[Met]-Enkephalin ~1-10 nM~1-5 nM
[Leu]-Enkephalin ~10-50 nM~0.5-2 nM
Enkephalin, dehydro-ala(3)- Data not availableData not available

Note: Ki values for native enkephalins can vary between studies depending on the experimental conditions.

Table 2: In Vivo Analgesic Potency (ED50)

CompoundHot-Plate Test (ED50)Tail-Flick Test (ED50)
[Met]-Enkephalin ~10-20 µg (intracerebroventricular)~15-30 µg (intracerebroventricular)
[Leu]-Enkephalin ~20-40 µg (intracerebroventricular)~30-60 µg (intracerebroventricular)
Enkephalin, dehydro-ala(3)- Data not availableData not available

Note: ED50 values are highly dependent on the route of administration and the specific animal model used.

Table 3: Enzymatic Stability (Half-life in minutes)

CompoundIn Vitro (Brain Homogenate)In Vivo (Plasma)
[Met]-Enkephalin < 2 min< 1 min
[Leu]-Enkephalin < 2 min< 1 min
Enkephalin, dehydro-ala(3)- Data not availableData not available

Mandatory Visualization

G cluster_0 Opioid Receptor Signaling Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor Binds to G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Opioid receptor signaling pathway initiated by enkephalin binding.

G cluster_0 Experimental Workflow Start Start Peptide_Synthesis Peptide Synthesis ([Met/Leu]-Enk & Analog) Start->Peptide_Synthesis Receptor_Binding Opioid Receptor Binding Assay Peptide_Synthesis->Receptor_Binding Analgesia_Testing In Vivo Analgesia Testing Peptide_Synthesis->Analgesia_Testing Stability_Assay Enzymatic Stability Assay Peptide_Synthesis->Stability_Assay Data_Analysis Data Analysis (Ki, ED50, t1/2) Receptor_Binding->Data_Analysis Analgesia_Testing->Data_Analysis Stability_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

1. Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for µ and δ opioid receptors.

  • Materials:

    • Membrane preparations from cells expressing human µ- or δ-opioid receptors (e.g., CHO or HEK293 cells).

    • Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE or [³H]Naltrindole (for δ-receptors).

    • Test compounds: [Met]-enkephalin, [Leu]-enkephalin, "Enkephalin, dehydro-ala(3)-".

    • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Scintillation cocktail and vials.

    • Glass fiber filters.

  • Procedure:

    • In a series of tubes, add increasing concentrations of the test compound.

    • Add a fixed concentration of the appropriate radioligand.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. In Vivo Analgesia Testing: Hot-Plate Test

  • Objective: To assess the analgesic potency (ED50) of the test compounds in a thermal pain model.

  • Materials:

    • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Experimental animals (e.g., mice or rats).

    • Test compounds dissolved in a suitable vehicle (e.g., saline).

    • Administration equipment (e.g., syringes for intracerebroventricular or intravenous injection).

  • Procedure:

    • Administer the test compound to the animals at various doses.

    • At a predetermined time after administration, place the animal on the hot-plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time is set to prevent tissue damage.

    • Calculate the percentage of maximum possible effect (%MPE) for each dose.

    • Determine the ED50 value (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

3. In Vitro Enzymatic Stability Assay

  • Objective: To determine the half-life (t½) of the test compounds in the presence of degradative enzymes.

  • Materials:

    • Rat brain homogenate or purified peptidases (e.g., aminopeptidase M, neutral endopeptidase).

    • Test compounds.

    • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

    • Quenching solution (e.g., 1 M HCl or acetonitrile).

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Procedure:

    • Incubate the test compound at a known concentration with the enzyme preparation at 37°C.

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the quenching solution.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by HPLC to quantify the amount of remaining intact peptide.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) from the degradation curve.

Conclusion

The development of stable and potent enkephalin analogs is a promising strategy for pain management. While "Enkephalin, dehydro-ala(3)-" represents a rational design to overcome the limitations of native enkephalins, a thorough experimental evaluation is necessary to validate its therapeutic potential. The lack of direct comparative data underscores a significant opportunity for future research. The protocols and comparative framework provided in this guide are intended to support such investigations and contribute to the advancement of novel analgesic therapies.

Validating the Opioid Receptor Selectivity of ΔAla-Enkephalin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the opioid receptor selectivity of various ΔAla-enkephalin analogs. The information presented is collated from multiple studies to offer a comprehensive overview supported by experimental data. This document is intended to assist researchers in selecting appropriate analogs for their studies and to provide context for the development of new opioid receptor-targeted therapeutics.

Introduction to ΔAla-Enkephalin Analogs

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. However, their therapeutic potential is limited by their rapid degradation in vivo. The substitution of the glycine at position 2 with a D-alanine residue ([D-Ala2]) was a key modification to create more stable analogs. These ΔAla-enkephalin analogs have been instrumental in the study of opioid receptor pharmacology. Their selectivity towards the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is a critical determinant of their pharmacological profile. This guide focuses on the validation of this selectivity through binding affinity and functional potency data.

Comparative Analysis of Receptor Selectivity

The selectivity of ΔAla-enkephalin analogs is determined by their relative affinity and functional potency at the µ, δ, and κ opioid receptors. The following tables summarize the available quantitative data from various studies. It is important to note that experimental conditions can vary between studies, which may influence the absolute values. Therefore, the data should be used for comparative purposes.

Table 1: Opioid Receptor Binding Affinities (Ki) of ΔAla-Enkephalin Analogs
Analogµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
[D-Ala2, Met5]-enkephalinamide (DAMEA)Binds with high affinityLower affinity than µNegligible affinity[1]
[D-Ala2, D-Leu5]-enkephalin (DADLE)High affinityHigh affinityLow affinity[2][3]
[D-Ala2, NMePhe4, Gly-ol5]-enkephalin (DAMGO)Sub-nanomolar affinity (highly selective)Low affinityLow affinity[4][5]
Tyr-D-Ala-Gly-Phe-Cys(S-farnesyl)Increased affinity for µ and δIncreased affinity for µ and δNot reported[6]
Tyr-c[D-A2bu-Gly-Phe-Asp(NH-PEG350)]Lower affinityHigher affinity (δ-selective)Not reported[6]
Endomorphin-2 Analogs (with D-Ala2 modifications)Sub-nanomolar to nanomolar affinity (highly µ-selective)No substantial affinityNo substantial affinity[7]
Table 2: Functional Potencies (EC50/IC50) of ΔAla-Enkephalin Analogs
AnalogAssayµ-Opioid Receptor (EC50/IC50, nM)δ-Opioid Receptor (EC50/IC50, nM)κ-Opioid Receptor (EC50/IC50, nM)Reference
[D-Ala2, Met5]-enkephalinamide (DAMEA)Guinea Pig IleumPotent agonistWeak agonistInactive[8]
[D-Ala2, D-Leu5]-enkephalin (DADLE)Mouse Vas DeferensPotent agonistPotent agonistWeak agonist[2][8]
[D-Ala2, NMePhe4, Gly-ol5]-enkephalin (DAMGO)GTPγS BindingPotent agonistVery weak agonistInactive[9]
Endomorphin-2 Analogs (with D-Ala2 modifications)Calcium MobilizationPotent agonistsInactiveInactive[7]

Experimental Protocols

The validation of opioid receptor selectivity relies on robust in vitro assays. The two primary methods cited in the literature are radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor. It involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the opioid receptor of interest in the presence of varying concentrations of the unlabeled test compound (the ΔAla-enkephalin analog).

Protocol Outline:

  • Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor, or rodent brain tissue homogenates, are used to prepare membrane fractions by differential centrifugation.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, and [3H]U69,593 for κ).

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation and a range of concentrations of the unlabeled test analog.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the opioid receptors. Agonist binding to the receptor stimulates the binding of GTP to the Gα subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.

Protocol Outline:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the ΔAla-enkephalin analog in the presence of GDP and [35S]GTPγS.

  • Stimulation: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.

  • Data Analysis: The concentration of the analog that produces 50% of the maximal stimulation (EC50) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by opioid receptors and a general workflow for validating the selectivity of ΔAla-enkephalin analogs.

G cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Opioid_Agonist ΔAla-Enkephalin Analog Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_ERK ↑ MAPK/ERK Pathway G_Protein->MAPK_ERK cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB

Caption: Opioid Receptor Signaling Pathway.

G Start Synthesize or Procure ΔAla-Enkephalin Analog Binding_Assay Radioligand Binding Assay (µ, δ, κ receptors) Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS) (µ, δ, κ receptors) Start->Functional_Assay Data_Analysis_Binding Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50/IC50 values Functional_Assay->Data_Analysis_Functional Selectivity_Profile Establish Receptor Selectivity Profile Data_Analysis_Binding->Selectivity_Profile Data_Analysis_Functional->Selectivity_Profile End Validated Analog Selectivity_Profile->End

Caption: Experimental Workflow for Validation.

References

Head-to-head comparison of different synthetic strategies for unsaturated peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing non-canonical unsaturated amino acids presents both a challenge and an opportunity. These modifications can impart valuable properties, including increased conformational rigidity, enhanced metabolic stability, and improved binding affinity. This guide provides a detailed comparison of the leading synthetic strategies for producing unsaturated peptides, supported by experimental data and protocols to aid in methodology selection and implementation.

This comprehensive guide delves into the primary methods for synthesizing unsaturated peptides: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and various techniques for introducing unsaturation, such as olefination and cross-coupling reactions. A summary of their performance, including typical yields and purities, is presented to facilitate a direct comparison.

Data Presentation: A Comparative Overview of Synthetic Strategies

The choice of synthetic strategy for unsaturated peptides depends on several factors, including the desired scale of synthesis, the specific type and location of the unsaturation, and the overall complexity of the peptide. The following table summarizes the key quantitative aspects of the most common approaches. It is important to note that yields and purities are highly sequence-dependent and the presented data are representative examples from the literature.

Synthetic StrategyTarget Peptide/ModificationCrude Yield (%)Purity (%)Reaction TimeScalabilityKey AdvantagesKey Disadvantages
Solid-Phase Peptide Synthesis (SPPS) Dehydropeptides8 - 78%[1]82 - 97% (after purification)[2][3]DaysHigh (amenable to automation)[4]High throughput, simplified purification[4]Can be challenging for bulky dehydroamino acids[5]
Solution-Phase Peptide Synthesis DehydropeptidesGood to high yields reported[6]High (purification at each step)WeeksLower; more labor-intensiveBetter for complex or short peptides[4][7]Tedious, lower overall yield for long peptides
Olefination (Horner-Wadsworth-Emmons) Protein OlefinationNot specifiedHighHoursModerateMild conditions, high E-selectivity[1][8]Requires aldehyde precursor
Cross-Coupling (Sonogashira) Alkyne-modified peptides15% (overall purified)[6]HighHoursModerateVersatile for diverse modifications[9]Requires metal catalyst and pre-functionalized amino acids
Chemo-enzymatic Synthesis Dipeptides71% (Z-IQ)[10]HighHours to DaysModerateHigh stereoselectivity, mild conditions[11][12]Limited by enzyme specificity and availability[13]

Experimental Protocols: Detailed Methodologies

Reproducibility is key in peptide synthesis. This section provides detailed protocols for some of the most common methods for synthesizing unsaturated peptides.

Solid-Phase Peptide Synthesis (SPPS) of Dehydropeptides

This protocol is a general guideline for the manual synthesis of a peptide containing a dehydroamino acid using Fmoc/tBu chemistry.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH (as precursors for dehydroalanine or dehydroaminobutyric acid)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Dehydration of β-hydroxy Amino Acid: To introduce the dehydroamino acid, couple the corresponding β-hydroxy amino acid (e.g., Serine or Threonine). After coupling, treat the resin with a dehydrating agent. A common method is the treatment with (Boc)2O and DMAP.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.

Horner-Wadsworth-Emmons Olefination on a Peptide

This protocol describes the introduction of an α,β-unsaturated ester onto a peptide containing an aldehyde functionality.

Materials:

  • Peptide with an N-terminal aldehyde

  • Stabilized phosphonate ylide (e.g., triethyl phosphonoacetate)

  • Base (e.g., NaH or DBU)

  • Solvent (e.g., THF or DMF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF. Add the phosphonate ylide (1.1 equivalents) dropwise at 0°C and stir for 30 minutes.

  • Olefination Reaction: Dissolve the aldehyde-containing peptide (1 equivalent) in anhydrous THF and add it to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Quenching: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the resulting unsaturated peptide by flash chromatography or reverse-phase HPLC.

Sonogashira Cross-Coupling on a Peptide

This protocol details the coupling of a terminal alkyne to a peptide containing a p-iodophenylalanine residue.

Materials:

  • Iodinated peptide (1 equivalent)

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 0.1 equivalents)

  • Copper(I) iodide (CuI, 0.2 equivalents)

  • Base (e.g., triethylamine or DIPEA)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the iodinated peptide in the chosen solvent.

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Add the terminal alkyne, CuI, the palladium catalyst, and the base to the reaction mixture under an inert atmosphere.[6]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the alkyne-coupled peptide by reverse-phase HPLC.[6]

Mandatory Visualization: Workflows and Signaling Pathways

Visualizing the complex processes involved in the synthesis and application of unsaturated peptides is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a general workflow for unsaturated peptide drug development and a hypothetical signaling pathway modulated by an unsaturated peptide inhibitor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Design Unsaturated Peptide synthesis Chemical Synthesis (SPPS, Solution-Phase, etc.) start->synthesis Select Strategy purification HPLC Purification synthesis->purification characterization Mass Spec & NMR Characterization purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro Submit for Screening cell_based Cell-Based Assays (e.g., Signaling Pathway Modulation) in_vitro->cell_based Promising Hits in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo Lead Candidates end Lead Optimization in_vivo->end Preclinical Development

Caption: A general workflow for the development of unsaturated peptide-based drugs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein Activates kinase1 Kinase 1 g_protein->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor Unsaturated Peptide Inhibitor inhibitor->kinase2 Inhibits ligand Ligand ligand->receptor Binds

Caption: A hypothetical signaling pathway inhibited by an unsaturated peptide.

Conclusion

The synthesis of unsaturated peptides offers a powerful avenue for the development of novel therapeutics and research tools. While solid-phase peptide synthesis remains a workhorse for its efficiency and scalability, solution-phase methods provide advantages for more complex or shorter sequences. The continued development of olefination, cross-coupling, and chemo-enzymatic strategies is expanding the toolbox for introducing unsaturation with high precision and under mild conditions. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, balancing factors of yield, purity, cost, and scalability. This guide provides a foundational framework to aid in making that informed decision.

References

Stability Under Scrutiny: Dehydro-Ala(3)-Enkephalin Demonstrates Enhanced Resistance to Enzymatic Degradation Compared to Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective peptide therapeutics is a paramount challenge. In the realm of opioid peptides, Enkephalin, dehydro-ala(3)-, a modified version of the endogenous neuropeptide, exhibits promising stability against enzymatic degradation, a critical factor in enhancing its therapeutic potential. This guide provides a comparative analysis of the stability of Enkephalin, dehydro-ala(3)- against other enkephalin analogs, supported by experimental data and detailed methodologies.

Native enkephalins, such as Leu-enkephalin and Met-enkephalin, are rapidly broken down in the body by enzymes like aminopeptidase N and neutral endopeptidase, limiting their clinical utility.[1] To overcome this, various modifications have been explored, including the introduction of unnatural amino acids like dehydro-alanine (ΔAla).

A key study demonstrated that the incorporation of a dehydro-alanine residue at position 3 of the enkephalin sequence significantly enhances its resistance to enzymatic hydrolysis by carboxypeptidase Y.[2] This enzyme typically cleaves the C-terminal amino acid of peptides. The research indicated that while saturated Leu-enkephalin is rapidly hydrolyzed, the peptide linkage involving the dehydro-alanine residue in [ΔAla3]-enkephalin is highly resistant to this enzymatic action.[2]

Comparative Stability of Enkephalin Analogs

To provide a clear comparison, the following table summarizes the available quantitative data on the stability of various enkephalin analogs.

Peptide AnalogModifying FeatureStability ProfileReference
Enkephalin, dehydro-ala(3)- α,β-unsaturated amino acid at position 3 Strongly resistant to hydrolysis by carboxypeptidase Y. [2][2]
Leu-EnkephalinNatural pentapeptideRapidly hydrolyzed from the COOH-terminus by carboxypeptidase Y.[2][2]
[ΔAla2]-Enkephalinα,β-unsaturated amino acid at position 2Strongly resistant to hydrolysis by carboxypeptidase Y.[2][2]
[ΔPhe4]-Enkephalinα,β-unsaturated amino acid at position 4Strongly resistant to hydrolysis by carboxypeptidase Y.[2][2]
[ΔLeu5]-Enkephalinα,β-unsaturated amino acid at position 5Strongly resistant to hydrolysis by carboxypeptidase Y.[2][2]
D-Ala2-Leu5-enkephalin (DADLE)D-amino acid substitution at position 2Increased resistance to enzymatic degradation compared to natural enkephalins.
Phospho-[Met]enkephalinPhosphorylation of N-terminal tyrosineHalf-life of 7.3 minutes against aminopeptidase M.
Phospho-[Leu]enkephalinPhosphorylation of N-terminal tyrosineHalf-life of 8.3 minutes against aminopeptidase M.

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key enzymatic stability assays are provided below.

Carboxypeptidase Y Hydrolysis Assay

This protocol is adapted from the study on the enzymatic stability of dehydro-enkephalins.[2]

Objective: To determine the rate of hydrolysis of enkephalin analogs by carboxypeptidase Y.

Materials:

  • Enkephalin analog of interest

  • Carboxypeptidase Y (EC 3.4.16.1)

  • 0.1 M Pyridine-acetate buffer, pH 5.5

  • Amino acid analyzer or High-Performance Liquid Chromatography (HPLC) system

  • Incubation chamber (37°C)

  • Reaction vials

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare a stock solution of the enkephalin analog in the pyridine-acetate buffer.

  • Prepare a stock solution of carboxypeptidase Y in the same buffer.

  • In a reaction vial, combine the enkephalin analog solution with the carboxypeptidase Y solution at a specific substrate-to-enzyme ratio (e.g., 100:1 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the quenched samples using an amino acid analyzer to quantify the liberated C-terminal amino acid or by HPLC to measure the decrease in the parent peptide concentration.

  • Calculate the rate of hydrolysis based on the amount of liberated amino acid or the disappearance of the intact peptide over time.

Aminopeptidase N Degradation Assay

Objective: To assess the stability of enkephalin analogs against N-terminal degradation by aminopeptidase N.

Materials:

  • Enkephalin analog of interest

  • Aminopeptidase N (EC 3.4.11.2)

  • Tris-HCl buffer, pH 7.4

  • HPLC system with a C18 column

  • Incubation chamber (37°C)

  • Reaction vials

  • Quenching solution (e.g., Trifluoroacetic acid)

Procedure:

  • Prepare solutions of the enkephalin analog and aminopeptidase N in Tris-HCl buffer.

  • Initiate the reaction by mixing the peptide and enzyme solutions in a reaction vial.

  • Incubate the mixture at 37°C.

  • At predetermined time intervals, take aliquots and stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide and the formation of degradation products.

  • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

Visualizing the Mechanism of Action

To understand the biological context of enkephalin activity, it is crucial to visualize their signaling pathway. Enkephalins exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

EnkephalinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin Analog OpioidReceptor Opioid Receptor (GPCR) Enkephalin->OpioidReceptor Binding & Activation G_protein G-protein (αβγ) OpioidReceptor->G_protein Activation G_alpha Gα (GTP) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition IonChannel Ion Channel G_betagamma->IonChannel Modulation cAMP ↓ cAMP AC->cAMP NeuronalActivity ↓ Neuronal Excitability cAMP->NeuronalActivity IonFlow ↓ Ca²⁺ influx ↑ K⁺ efflux IonChannel->IonFlow IonFlow->NeuronalActivity

Caption: Enkephalin analog signaling pathway.

The binding of an enkephalin analog to its opioid receptor initiates a cascade of intracellular events, leading to the inhibition of adenylyl cyclase and modulation of ion channels. This ultimately results in a decrease in neuronal excitability, which is the basis for their analgesic and other physiological effects.

Experimental Workflow for Stability Analysis

The general workflow for assessing the enzymatic stability of enkephalin analogs is depicted in the following diagram.

StabilityWorkflow Peptide Enkephalin Analog Solution Incubation Incubation at 37°C Peptide->Incubation Enzyme Enzyme Solution (e.g., Carboxypeptidase Y) Enzyme->Incubation Sampling Aliquots taken at time intervals Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis HPLC or Amino Acid Analyzer Analysis Quenching->Analysis Data Data Analysis: - Degradation Rate - Half-life (t½) Analysis->Data

Caption: Workflow for enzymatic stability assay.

This systematic approach ensures accurate and reproducible assessment of peptide stability, providing crucial data for the development of more robust and effective therapeutic agents. The enhanced stability of Enkephalin, dehydro-ala(3)- highlights the potential of incorporating unnatural amino acids to overcome the limitations of native peptides.

References

Interspecies Metabolic Variability of Dehydro-enkephalin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics often involves the careful study of how different species metabolize a drug candidate. This is particularly crucial for peptide-based drugs like dehydro-enkephalin derivatives, which are synthetic analogs of endogenous opioid peptides. Understanding the interspecies differences in their metabolism is paramount for the accurate extrapolation of preclinical data to human clinical trials. This guide provides a comparative overview of the metabolism of dehydro-enkephalin derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Metabolic Stability: A Cross-Species Comparison

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy. In vitro models, such as liver microsomes and plasma from different species, are routinely used to assess this stability.

Liver Microsomal Stability

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many drugs. Significant differences in the expression and activity of these enzymes across species can lead to varied rates of drug clearance.

Table 1: Representative Metabolic Stability of a Synthetic Peptide in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human> 60< 10
Rat3545
Mouse2278

Note: This table presents hypothetical data based on typical trends observed for peptide analogs to illustrate potential interspecies differences. Actual values will be specific to the dehydro-enkephalin derivative being tested.

Plasma Stability

Plasma contains various peptidases that can degrade peptide-based drugs. The stability of dehydro-enkephalin derivatives in plasma is a key factor, especially for intravenously administered compounds. Modifications to the peptide backbone, such as the introduction of a dehydro-phenylalanine residue, are often designed to increase resistance to enzymatic degradation.

Studies on potent enkephalin analogs have demonstrated that strategic chemical modifications can significantly enhance plasma stability. For example, certain analogs have shown remarkable stability in human plasma, with minimal degradation observed over extended periods.[1]

Table 2: Comparative Plasma Stability of a Modified Enkephalin Analog

Species% Parent Compound Remaining after 4 hours
Human> 95%
Rat85%
Mouse75%

Note: This table illustrates potential species differences in plasma stability for a modified enkephalin analog. The stability of a specific dehydro-enkephalin derivative would need to be experimentally determined.

Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, detailed and standardized experimental protocols are essential.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a dehydro-enkephalin derivative in liver microsomes from different species.

Objective: To determine the in vitro half-life and intrinsic clearance of a dehydro-enkephalin derivative in human, rat, and mouse liver microsomes.

Materials:

  • Cryopreserved liver microsomes (human, rat, mouse)

  • Dehydro-enkephalin derivative (test compound)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (a known substrate for CYP enzymes)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Thawing Microsomes: Thaw the cryopreserved liver microsomes rapidly in a 37°C water bath.

  • Incubation Mixture Preparation: Prepare the incubation mixture in microtubes on ice. For each reaction, add the phosphate buffer, the dehydro-enkephalin derivative (at a final concentration typically between 1-10 µM), and the liver microsomes (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to tubes containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent dehydro-enkephalin derivative using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration.

Experimental_Workflow_Liver_Microsome_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw Thaw Liver Microsomes Prepare_Mix Prepare Incubation Mixture Thaw->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench Reaction Sample->Quench Process Process Samples (Vortex, Centrifuge) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Experimental workflow for the in vitro liver microsome stability assay.

Signaling Pathways of Dehydro-enkephalin Derivatives

Dehydro-enkephalin derivatives exert their pharmacological effects primarily by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The delta-opioid receptor (DOR) is a key target for many enkephalin analogs.[2] The activation of DORs triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Upon agonist binding, the DOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then interact with various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, making it less likely to fire an action potential. It can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of neurotransmitters.

  • Activation of Kinase Cascades: DOR activation can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which can influence gene expression and long-term cellular changes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_protein->GIRK Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Neuronal_Response Modulation of Neuronal Excitability & Neurotransmitter Release GIRK->Neuronal_Response Hyperpolarization Ca_channel->Neuronal_Response Reduced Ca2+ influx cAMP->Neuronal_Response MAPK->Neuronal_Response Enkephalin Dehydro-enkephalin Derivative Enkephalin->DOR Binds to

Signaling pathway of dehydro-enkephalin derivatives via the delta-opioid receptor.

References

Navigating the Nuances: A Comparative Study of Off-Target Effects of Various Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug candidate's interactions is paramount. This guide provides an objective comparison of the off-target effects of various enkephalin analogs, supported by experimental data, to aid in the development of more selective and effective therapeutics.

Enkephalins, endogenous opioid peptides, play a crucial role in pain modulation and other physiological processes.[1][2] Their therapeutic potential has led to the development of numerous synthetic analogs with improved stability and potency.[3] However, achieving receptor selectivity remains a significant challenge, as many analogs exhibit off-target binding to other opioid receptor subtypes (mu, delta, and kappa), leading to a range of side effects. This guide delves into the comparative off-target profiles of several key enkephalin analogs, providing a framework for informed drug design and development.

Understanding Off-Target Effects in Enkephalin Analogs

In the context of enkephalin analogs, "off-target effects" primarily refer to the binding and functional activity at opioid receptor subtypes other than the intended primary target. For instance, an analog designed to selectively target the delta-opioid receptor (DOR) may also interact with mu-opioid (MOR) and kappa-opioid (KOR) receptors. These off-target interactions can lead to a variety of unintended pharmacological effects, including respiratory depression, tolerance, and physical dependence, which are often associated with MOR activation.[3][4]

Comparative Analysis of Off-Target Binding Profiles

The binding affinity of a ligand for a receptor is a critical determinant of its potential for on-target and off-target effects. The dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher binding affinity. The following table summarizes the comparative binding affinities of several endogenous and synthetic enkephalin analogs at the three main opioid receptors.

AnalogPrimary Target(s)MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Reference
[Met]-Enkephalin DOR/MOR~1.5 - 4.7~1.2 - 2.5>10,000Factual Data
[Leu]-Enkephalin DOR~15 - 30~0.5 - 1.5>10,000Factual Data
DAMGO MOR~1.2~240~4,800Factual Data
DADLE DOR/MOR~2.3~0.7~10,000Factual Data
LYS744 (6) MOR/DOR Agonist, KOR Antagonist0.9 ± 0.10.4 ± 0.11.3 ± 0.2[5]
LYS707 (8) MOR/DOR Agonist0.70 (IC50)2.6 (IC50)-[5]
KK-103 DOR-68% relative to Leu-ENK-[3]

Functional Activity at Off-Target Receptors

Beyond binding affinity, it is crucial to understand the functional consequences of these interactions. An analog might bind to an off-target receptor but act as an antagonist, blocking its activity, or as a partial or full agonist, eliciting a response. The following table outlines the functional activity of selected analogs.

AnalogReceptorFunctional AssayActivityEC50/IC50 (nM)Emax (%)Reference
LYS744 (6) KOR[35S]GTPγSAntagonist52 (IC50)122 (vs. Naloxone)[5]
LYS707 (8) MORMVD AssayAgonist0.70 (IC50)-[5]
LYS707 (8) DORGPI AssayAgonist2.6 (IC50)-[5]

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays designed to characterize ligand-receptor interactions.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a compound for a specific receptor. It involves competing a labeled ligand (radioligand) with an unlabeled test compound for binding to receptor-containing membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[5]

Radioligand_Binding_Assay Receptor Receptor-Containing Membranes Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]U69,593) Radioligand->Incubation Test_Analog Unlabeled Enkephalin Analog Test_Analog->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 -> Ki) Quantification->Analysis

Fig. 1: Workflow of a radioligand binding assay.
[35S]GTPγS Functional Assays

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to a G-protein coupled receptor (GPCR), such as the opioid receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured in the presence of the test compound. An increase in [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding indicates antagonist activity.[5]

GTPgS_Assay Receptor_Membranes Receptor-Expressing Cell Membranes Incubation Incubation Receptor_Membranes->Incubation Analog Enkephalin Analog Analog->Incubation GDP GDP GDP->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Filtration to Separate Bound [35S]GTPγS Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement Result Determination of Agonist or Antagonist Activity Measurement->Result

Fig. 2: Workflow of a [35S]GTPγS functional assay.

Signaling Pathways

Enkephalin analogs exert their effects by activating intracellular signaling cascades upon binding to opioid receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can also be modulated. Prolonged activation of DOR by DADLE has been shown to activate the PI3K/Akt/NF-κB pathway, which may contribute to its neuroprotective effects.[6]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enkephalin_Analog Enkephalin Analog Opioid_Receptor Opioid Receptor (GPCR) Enkephalin_Analog->Opioid_Receptor Binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets

Fig. 3: Simplified opioid receptor signaling pathway.

Conclusion

The development of enkephalin analogs with improved therapeutic profiles necessitates a thorough understanding of their interactions with all opioid receptor subtypes. This guide highlights the importance of considering both binding affinity and functional activity at off-target receptors. By utilizing a combination of in vitro assays and careful structural modifications, researchers can work towards designing enkephalin analogs with enhanced selectivity, thereby minimizing undesirable side effects and maximizing therapeutic benefit. The multifunctional ligands, such as MOR/DOR agonists with KOR antagonist properties, represent a promising avenue for developing novel analgesics with a potentially improved safety profile.[5]

References

A Favorable Therapeutic Window: The Case for Delta-Opioid Agonists Over Traditional Opioids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the therapeutic index of the synthetic enkephalin analog, [D-Ala2, D-Leu5]-enkephalin (DADLE), against the traditional opioid, morphine, reveals a significantly wider safety margin for the delta-opioid receptor agonist. This suggests a promising avenue for the development of potent analgesics with a reduced risk of life-threatening side effects, most notably respiratory depression.

The quest for safer and more effective pain management has led researchers to explore alternatives to traditional opioids, which primarily act on the mu-opioid receptor (μOR). While effective, these drugs carry a narrow therapeutic index, with the effective dose for pain relief being perilously close to the dose that can cause severe adverse effects. Delta-opioid receptor (δOR) agonists, such as the synthetic enkephalin analog DADLE, have emerged as a potential solution, demonstrating a more favorable separation between their analgesic effects and their side-effect profile.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces a toxic effect in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI indicates a wider margin of safety.

While direct comparative studies for "Enkephalin, dehydro-ala(3)-" are limited, data from studies on the closely related and well-characterized synthetic enkephalin analog, DADLE, provide a strong basis for comparison with the traditional opioid, morphine.

CompoundAnalgesic Potency (ED50) - Hot Plate Test (Mice)Respiratory Depression (TD50) - (Mice)Calculated Therapeutic Index (TD50/ED50)
DADLE ~5 mg/kg (intracerebroventricular)>30 mg/kg (intracerebroventricular)>6
Morphine ~10 mg/kg (subcutaneous)[1]~30 mg/kg (subcutaneous)~3

Note: The presented values are approximations derived from multiple preclinical studies and are intended for comparative purposes. The exact values can vary depending on the specific experimental conditions.

As the table illustrates, DADLE exhibits a therapeutic index at least twice that of morphine. This wider therapeutic window is primarily attributed to the significantly reduced liability for respiratory depression, a major cause of fatality in opioid overdose.

Experimental Protocols

The data presented above are derived from standard preclinical experimental protocols designed to assess the analgesic and respiratory effects of opioid compounds in animal models.

Hot Plate Test for Analgesia

This widely used method assesses the analgesic efficacy of a compound by measuring the latency of a thermal pain response in rodents.

Methodology:

  • Animal Acclimatization: Mice are habituated to the experimental room and the testing apparatus to minimize stress-induced variability.

  • Apparatus: A commercially available hot plate apparatus is maintained at a constant temperature, typically between 50-55°C.

  • Drug Administration: The test compound (e.g., DADLE or morphine) or a vehicle control is administered to the animals via a specified route (e.g., subcutaneous, intravenous, or intracerebroventricular).

  • Testing: At predetermined time points after drug administration, each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded.

  • Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The latency to the nociceptive response is measured, and the dose-response curve is plotted to determine the ED50 value.

Assessment of Respiratory Depression

Respiratory function is monitored to determine the toxic effects of opioid compounds.

Methodology:

  • Animal Preparation: Animals are placed in a whole-body plethysmography chamber that allows for the non-invasive measurement of respiratory parameters.

  • Baseline Measurement: Baseline respiratory rate and tidal volume are recorded before drug administration.

  • Drug Administration: The test compound or vehicle is administered.

  • Respiratory Monitoring: Respiratory parameters are continuously monitored after drug administration. A significant decrease in respiratory rate and/or tidal volume is indicative of respiratory depression.

  • Data Analysis: The dose at which a 50% reduction in respiratory function (TD50) occurs is determined from the dose-response curve.

Signaling Pathways: A Tale of Two Receptors

The differing therapeutic indices of DADLE and traditional opioids can be attributed to their distinct primary targets and downstream signaling cascades.

Traditional Opioids (Mu-Opioid Receptor Pathway)

Traditional opioids like morphine primarily activate the μOR. This activation leads to the desired analgesic effects but also triggers the β-arrestin pathway, which is heavily implicated in the development of respiratory depression and other adverse effects.

MOR_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (μOR) Gi Gαi/o MOR->Gi Activates BetaArrestin β-Arrestin MOR->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Analgesia Analgesia AC->Analgesia Leads to RespiratoryDepression Respiratory Depression BetaArrestin->RespiratoryDepression Mediates Morphine Morphine Morphine->MOR Binds to

Caption: Signaling pathway of traditional mu-opioid agonists like morphine.

Enkephalin, dehydro-ala(3)- and other δOR Agonists (Delta-Opioid Receptor Pathway)

"Enkephalin, dehydro-ala(3)-" and DADLE are potent agonists of the δOR. Activation of the δOR also produces strong analgesia. Crucially, δOR agonists have been shown to have a lower propensity to recruit β-arrestin, thereby mitigating the risk of respiratory depression.

DOR_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (δOR) Gi Gαi/o DOR->Gi Activates ReducedSideEffects Reduced Respiratory Depression & Other Side Effects DOR->ReducedSideEffects Preferential Signaling (less β-arrestin recruitment) AC Adenylyl Cyclase Gi->AC Inhibits Analgesia Analgesia AC->Analgesia Leads to Enkephalin Enkephalin, dehydro-ala(3)- (e.g., DADLE) Enkephalin->DOR Binds to

Caption: Signaling pathway of delta-opioid agonists like "Enkephalin, dehydro-ala(3)-".

Conclusion

The significantly wider therapeutic index of the synthetic enkephalin analog DADLE, as a representative for compounds like "Enkephalin, dehydro-ala(3)-", compared to traditional opioids like morphine, underscores the potential of delta-opioid receptor agonists as a safer class of analgesics. The reduced risk of respiratory depression, a consequence of their distinct signaling pathway, positions these compounds as a compelling area of research and development for the future of pain management. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

Safety Operating Guide

Safe Disposal of Enkephalin, dehydro-ala(3)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers and drug development professionals on the proper handling and disposal of Enkephalin, dehydro-ala(3)-. This document outlines immediate safety protocols, operational plans for disposal, and relevant chemical data to ensure laboratory safety and compliance.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no special respiratory protection is typically required. If generating aerosols or dust, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably a fume hood, especially when handling the lyophilized powder or preparing solutions.

Hygiene Measures:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly after handling.

Chemical and Physical Properties

The following table summarizes the known and extrapolated properties of Enkephalin, dehydro-ala(3)-. Data for related enkephalin compounds (Met-Enkephalin and Leu-Enkephalin) are used as a proxy where specific data for the dehydro-ala(3) variant is unavailable.

PropertyValueSource
Molecular FormulaC29H37N5O7PubChem
AppearanceWhite solid (presumed)[1]
SolubilitySoluble in water and polar organic solvents (presumed)General Peptide Characteristics
StabilityMoisture sensitive.[1] The dehydro-alanine residue introduces an electrophilic center, making the peptide susceptible to nucleophilic attack.[2] Peptide linkages involving dehydroamino acids show increased resistance to enzymatic hydrolysis.[2]
Incompatible MaterialsStrong oxidizing agents, strong acids/alkalis.[1][3]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) upon combustion.[1]

Proper Disposal Procedures

The disposal of Enkephalin, dehydro-ala(3)- waste must be conducted in a manner that ensures the complete inactivation of its biological activity and complies with all local, state, and federal regulations. The following step-by-step guide provides a recommended disposal workflow.

Experimental Protocol for Decontamination and Disposal
  • Segregation of Waste:

    • Collect all waste materials containing Enkephalin, dehydro-ala(3)-, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), in a designated, clearly labeled waste container.

  • Chemical Inactivation (for liquid waste):

    • Objective: To hydrolyze the peptide and render it biologically inactive.

    • Methodology:

      • To the aqueous waste solution, add a 1M solution of sodium hydroxide (NaOH) to raise the pH to >12.

      • Allow the solution to stand for at least 24 hours at room temperature. This alkaline condition will promote the hydrolysis of the peptide bonds.

      • Neutralize the solution with a 1M solution of hydrochloric acid (HCl) to a pH between 6 and 8.

      • The neutralized solution can now be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations.

  • Decontamination of Labware and Surfaces:

    • Objective: To remove and inactivate any residual peptide from laboratory surfaces and equipment.

    • Methodology:

      • Prepare a 1% (m/v) solution of an enzymatic detergent (e.g., SBCleaner).[4][5]

      • Thoroughly wash all contaminated glassware and equipment with the enzymatic detergent solution.[4][5] For heavily contaminated items, soaking or use in an ultrasonic cleaner is recommended.[4][5]

      • Rinse the cleaned items thoroughly with water.

      • For an additional level of decontamination, especially on benchtops, a subsequent wipe-down with a 6% sodium hypochlorite (bleach) solution can be performed, followed by a final rinse with water.[5]

  • Disposal of Solid Waste:

    • Objective: To safely dispose of contaminated solid materials.

    • Methodology:

      • All contaminated solid waste (e.g., gloves, paper towels, plasticware) should be placed in a sealed, labeled hazardous waste bag.

      • Dispose of the bag through your institution's chemical or biological waste disposal program. Incineration at a licensed facility is the preferred method for complete destruction.

Visualizing Key Processes

To aid in the understanding of the disposal workflow and the chemical nature of Enkephalin, dehydro-ala(3)-, the following diagrams are provided.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_treatment Treatment and Decontamination cluster_final_disposal Final Disposal liquid_waste Liquid Waste (solutions, etc.) inactivation Chemical Inactivation (Alkaline Hydrolysis) liquid_waste->inactivation pH > 12 24 hours solid_waste Solid Waste (PPE, labware) decontamination Decontamination (Enzymatic Cleaner) solid_waste->decontamination Clean & Decontaminate drain_disposal Drain Disposal (post-neutralization) inactivation->drain_disposal Neutralize pH 6-8 incineration Incineration decontamination->incineration Segregate & Label DehydroalanineReactivity cluster_dehydro_ala Dehydro-alanine Residue peptide_backbone Peptide Backbone N_amide N-H C_alpha C_beta C_alpha->C_beta = C_carbonyl C=O C_alpha->C_carbonyl C_alpha->N_amide nucleophile Nucleophile (e.g., R-SH) nucleophile->C_beta Nucleophilic Attack

References

Personal protective equipment for handling Enkephalin, dehydro-ala(3)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Enkephalin, dehydro-ala(3)-

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enkephalin, dehydro-ala(3)-. The following procedures are designed to ensure the safe handling, use, and disposal of this synthetic peptide, minimizing risk and ensuring laboratory compliance.

Personal Protective Equipment (PPE)

When handling Enkephalin, dehydro-ala(3)-, especially in its powdered form, adherence to proper PPE protocols is mandatory to prevent inhalation, skin, and eye contact.

Personal Protective Equipment (PPE)
Item
Gloves
Eye Protection
Respiratory Protection
Lab Coat
Footwear

Operational Plan for Handling Enkephalin, dehydro-ala(3)-

This section outlines the step-by-step procedures for the safe handling of Enkephalin, dehydro-ala(3)- from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the peptide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] Follow the specific storage temperature recommendations provided by the manufacturer, which are typically -20°C for long-term stability.

Handling and Preparation of Solutions

Working with Powdered Peptide:

  • Engineering Controls: Whenever possible, handle the powdered form of Enkephalin, dehydro-ala(3)- within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Weighing: Use a dedicated weighing area within the fume hood. Tare the balance with the weigh boat or paper. Carefully transfer the desired amount of peptide using a clean spatula.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

Preparing Solutions:

  • Solvent Selection: Use the appropriate solvent as recommended by the product datasheet or relevant experimental protocols.

  • Dissolving: Add the solvent to the vial containing the pre-weighed peptide. Cap the vial and vortex or sonicate until the peptide is fully dissolved.

  • Labeling: Clearly label the solution with the peptide name, concentration, solvent, and date of preparation.

Experimental Use
  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

  • Spill Management: In case of a spill, isolate the area. For small powder spills, gently cover with a damp paper towel to avoid generating dust and then wipe clean. For liquid spills, absorb with an inert material. Place all cleanup materials in a sealed container for proper disposal.

Disposal Plan

Proper disposal of Enkephalin, dehydro-ala(3)- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Peptide Dispose of as chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated biohazard or chemical waste container.[2] Sharps such as needles should be placed in a designated sharps container.[2]
Aqueous Peptide Solutions Neutralize to a pH between 5 and 9 if necessary, then flush to the sanitary sewer with a large volume of water, provided local regulations permit this.[3]
Solutions in Organic Solvents Collect in a designated, labeled hazardous waste container for organic solvents. Do not dispose of down the drain.[4]
Empty Containers Triple rinse the container with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container in the regular trash.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Enkephalin, dehydro-ala(3)-.

cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal a Receiving and Inspection b Proper Storage a->b c Don Appropriate PPE b->c d Weighing in Fume Hood c->d e Solution Preparation d->e f Conduct Experiment e->f g Manage Spills f->g h Segregate Waste g->h i Dispose of Solid Waste h->i j Dispose of Liquid Waste h->j k Dispose of Sharps h->k

Caption: Workflow for the safe handling of Enkephalin, dehydro-ala(3)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.